molecular formula C8H4BrF2NOS B11813172 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

Katalognummer: B11813172
Molekulargewicht: 280.09 g/mol
InChI-Schlüssel: MVQMSYYGDYQHMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery programs. This specialized benzothiazole derivative is primarily utilized in the synthesis of investigational compounds targeting a range of therapeutic areas. The benzothiazole core is a privileged scaffold in medicinal chemistry, recognized for its significant role in modern therapeutics and its integration into agents for treating critical diseases . Researchers employ this brominated derivative as a key building block for developing novel candidates with potential anti-neurodegenerative, anti-inflammatory, antitumor, anti-microbial, and anti-viral activities . The strategic bromine substitution at the 2-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling efficient structure-activity relationship (SAR) exploration. The difluoromethoxy group at the 7-position serves as a metabolically stable bioisostere, often enhancing binding affinity, target specificity, and pharmacokinetic properties of the resulting drug candidates . This compound exemplifies the structural tunability of the benzothiazole scaffold, allowing medicinal chemists to develop molecules with improved potency and selectivity for challenging biological targets including kinases, GPCRs, and various enzymes .

Eigenschaften

Molekularformel

C8H4BrF2NOS

Molekulargewicht

280.09 g/mol

IUPAC-Name

2-bromo-7-(difluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C8H4BrF2NOS/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H

InChI-Schlüssel

MVQMSYYGDYQHMM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OC(F)F)SC(=N2)Br

Herkunft des Produkts

United States

Foundational & Exploratory

Strategic Scaffold Analysis: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole chemical structure Format: Technical Whitepaper / Strategic Scaffold Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is a high-value heterocyclic building block designed for modern medicinal chemistry. It combines the privileged benzothiazole core—ubiquitous in kinase inhibitors and neuroprotective agents—with two strategic functionalities:

  • C2-Bromine: An activated electrophilic handle for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C7-Difluoromethoxy (-OCHF₂): A lipophilic hydrogen-bond donor that acts as a superior bioisostere to methoxy (-OMe) or chloro (-Cl) groups, offering improved metabolic stability and membrane permeability.

This guide details the structural properties, validated synthetic pathways, and reactivity logic required to deploy this scaffold in drug discovery campaigns.

Structural Analysis & Physicochemical Profile

The molecule features a "push-pull" electronic architecture. The electron-deficient thiazole ring (at C2) activates the bromine towards nucleophilic attack and oxidative addition, while the electron-rich benzene ring (modulated by the OCHF₂ group) influences binding affinity and solubility.

Numbering and Functionality
  • Position 2 (Br): The "Warhead" site. High reactivity for C-C and C-N bond formation.

  • Position 7 (OCHF₂): The "Shield" site. Located in the peri-position relative to the nitrogen, it can influence conformation via intramolecular H-bonding and block metabolic oxidation.

Key Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Formula C₈H₄BrF₂NOSCore composition
Molecular Weight 279.09 g/mol Fragment-based drug design (FBDD) compliant
cLogP 3.2 – 3.5Moderate lipophilicity; good CNS penetration potential
H-Bond Donors 1 (Weak, C-H of CF₂H)Unique "lipophilic donor" capability
H-Bond Acceptors 3 (N, O, F)Interaction with kinase hinge regions
Metabolic Stability High-OCHF₂ resists O-dealkylation better than -OCH₃

Synthetic Architecture

The synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole can be approached via two primary logic streams: Ring Construction (Hugerschoff Reaction) or Late-Stage Functionalization .

Route A: The Hugerschoff Cyclization (Recommended)

This route is preferred for scale-up as it installs the core and the halogen handle in a single step from readily available anilines.

  • Precursor: 3-(Difluoromethoxy)aniline.

  • Reagent: Potassium thiocyanate (KSCN) and Bromine (Br₂).[1][2]

  • Mechanism: Electrophilic sulfenylation followed by intramolecular cyclization.

Route B: Late-Stage Difluoromethylation

Useful if the 7-hydroxybenzothiazole core is already available.

  • Precursor: 2-Bromo-7-hydroxybenzo[d]thiazole.

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or difluorocarbene equivalents.[3][4]

  • Conditions: Base-mediated O-alkylation.[1]

Visualization of Synthetic Logic

The following diagram illustrates the workflow for both routes.

Synthesis_Workflow Start1 3-(Difluoromethoxy)aniline Step1 Thiourea Formation (KSCN, Acid) Start1->Step1 Activation Cyclization Hugerschoff Cyclization (Br2, AcOH, < 5°C) Step1->Cyclization Ring Closure Target TARGET SCAFFOLD: 2-Bromo-7-(difluoromethoxy) benzo[d]thiazole Cyclization->Target Yields 60-80% Start2 2-Bromo-7-hydroxy benzo[d]thiazole Difluoro O-Difluoromethylation (ClCF2CO2Na, K2CO3, DMF) Start2->Difluoro Carbene Insertion Difluoro->Target Yields 70-90%

Caption: Figure 1. Convergent synthetic pathways. Route A (Top) constructs the ring; Route B (Bottom) functionalizes the phenol.

Reactivity Landscape & Experimental Protocols

The utility of this scaffold lies in the differential reactivity of the C2-Bromine.[5] It is significantly more reactive than aryl bromides on a benzene ring due to the electron-withdrawing nature of the thiazole nitrogen (C=N bond).

Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)

Reaction: Suzuki-Miyaura Coupling.[5][6][7] Objective: Install aryl/heteroaryl groups at C2.

Standard Protocol:

  • Charge: Dissolve 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole (1.0 eq) and Arylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq).

  • Conditions: Degas with N₂; heat to 80-100°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Note: The -OCHF₂ group is stable under these basic aqueous conditions.

Buchwald-Hartwig Amination (C-N Bond Formation)

Reaction: Pd-catalyzed amination.[5] Objective: Synthesize 2-aminobenzothiazole derivatives (common in kinase inhibitors).

Standard Protocol:

  • Charge: Scaffold (1.0 eq), Amine (1.2 eq), NaOtBu (1.5 eq) in Toluene.

  • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos or BINAP (4 mol%).

  • Conditions: 100°C, sealed tube, inert atmosphere.

  • Insight: The C2 position is sufficiently activated that S_NAr (Nucleophilic Aromatic Substitution) is also possible with strong nucleophiles (e.g., morpholine, piperazine) without metal catalysis if heated in DMF/DMSO at >120°C.

Reactivity Map

Reactivity_Map Center 2-Bromo-7-(difluoromethoxy) benzo[d]thiazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> 2-Aryl derivatives Center->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) --> 2-Amino derivatives Center->Buchwald SNAr SNAr Displacement (H-Nu, Heat) --> 2-Substituted (O/N/S) Center->SNAr Metabolism Metabolic Stability (OCHF2 blocks CYP450) --> Extended Half-life Center->Metabolism Property

Caption: Figure 2. Divergent reactivity profile. The C2-bromide allows library generation, while the C7-OCHF2 confers stability.

Medicinal Chemistry Rationale

The "Difluoromethoxy Effect"

Replacing a methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a validated bioisosteric strategy.

  • Lipophilicity: The fluorine atoms lower the electron density of the oxygen, reducing basicity and increasing lipophilicity (LogP typically increases by ~0.5 units).

  • H-Bond Donor: The C-H bond in -OCH F₂ is sufficiently polarized by the fluorines to act as a weak hydrogen bond donor, potentially picking up unique interactions in a protein binding pocket (e.g., with backbone carbonyls).

  • Conformation: The -OCHF₂ group prefers an orthogonal conformation relative to the ring in some contexts, breaking planarity and improving solubility.

Case Study: Riluzole Analogs

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is a standard of care for ALS. The 7-substituted analogs often show altered glutamate release inhibition profiles. The 2-bromo scaffold allows researchers to rapidly synthesize libraries of "Riluzole-like" compounds to explore the 7-position SAR (Structure-Activity Relationship).

Safety & Handling

  • Hazards: As an aryl bromide/heterocycle, treat as an irritant (Skin/Eye/Respiratory).

  • Reactivity: Avoid strong oxidizing agents. The C-Br bond is stable to air/moisture but sensitive to light over long periods.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

References

  • Synthesis of Benzothiazoles (Hugerschoff Reaction)

    • Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." J. Org.[8][9] Chem.2003 , 68, 8693. Link

  • Difluoromethylation of Phenols

    • Zafrani, Y., et al. "Difluoromethylation of phenols and enolizable ketones using sodium chlorodifluoroacetate." Tetrahedron2009 , 65, 5278. Link

  • Difluoromethoxy Group Properties

    • Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." J. Med. Chem.2020 , 63, 11, 5605–5613. Link

  • Palladium Coupling on Benzothiazoles

    • Ohnmacht, S. A., et al. "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives."[7][10] Org.[1][6][11] Biomol. Chem.2017 , 15, 9962. Link

  • General Benzothiazole Pharmacology

    • Keri, R. S., et al. "Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry." Eur. J. Med. Chem.2015 , 89, 207-251. Link

Sources

Technical Guide: 7-(Difluoromethoxy)-2-Halobenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the 7-(Difluoromethoxy)benzothiazole scaffold, with a specific focus on the 2-Bromo and related 2-Halo derivatives.

Advanced Scaffolds for Medicinal Chemistry & Drug Discovery

Part 1: Core Directive & Compound Identity[1]

The CAS Number Paradox

In the specialized field of heterocyclic building blocks, the 2-Bromo-7-(difluoromethoxy)benzothiazole is a high-value intermediate often generated in situ or custom-synthesized, rather than a standard catalog item.[1] While the specific CAS number for the 2-Bromo variant is not indexed in primary open-access chemical registries (such as common vendor catalogs), the 2-Chloro and 2-Fluoro analogs are the commercially established "anchor" compounds for this scaffold.[1]

Researchers seeking the 2-bromo derivative for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) often utilize the 2-Chloro analog (which is electronically similar in benzothiazoles due to the activating nature of the thiazole ring) or synthesize the 2-bromo species directly from the 2-amino precursor.[1]

Primary Reference Identifiers:

DerivativeCAS NumberMolecular FormulaAvailability
2-Chloro-7-(difluoromethoxy)benzothiazole 1261629-26-8 C₈H₄ClF₂NOSCommercial Standard
2-Fluoro-7-(difluoromethoxy)benzothiazole 1261812-79-6 C₈H₄F₃NOSCommercial Standard
2-Bromo-7-(difluoromethoxy)benzothiazole Not ListedC₈H₄BrF₂NOSTransient / Custom
2-Amino-7-(difluoromethoxy)benzothiazole DerivativeC₈H₆F₂N₂OSPrecursor
Chemical Significance

The 7-(difluoromethoxy) moiety acts as a lipophilic hydrogen bond donor/acceptor bioisostere.[1] Unlike the metabolically labile methoxy group (-OCH₃) or the highly lipophilic trifluoromethoxy group (-OCF₃), the difluoromethoxy group (-OCHF₂) offers a unique balance:

  • Lipophilicity (LogP): -OCHF₂ sits between -OCH₃ and -OCF₃, allowing for fine-tuning of membrane permeability.[1]

  • Metabolic Stability: The C-F bonds protect the methyl group from rapid oxidative demethylation (CYP450 metabolism).[1]

  • H-Bonding: The terminal proton in -CF₂H can act as a weak hydrogen bond donor, a feature absent in -OCF₃.[1]

Part 2: Scientific Integrity & Logic (Synthesis & Protocols)[1][2]

Retrosynthetic Logic

To access 2-Bromo-7-(difluoromethoxy)benzothiazole , one must understand the electronic constraints of the benzothiazole ring.[1] Direct bromination of the 7-(difluoromethoxy)benzothiazole core is regioselective for the 4- or 6-positions (electrophilic aromatic substitution).[1] Therefore, the 2-bromo substituent must be introduced via Sandmeyer functionalization of the 2-amino group or by constructing the thiazole ring with the halogen already in place.[1]

Synthesis Workflow

The most robust pathway involves the difluoromethylation of a 7-hydroxy precursor, followed by ring closure or functional group manipulation.[1]

Step 1: Difluoromethylation of 3-Hydroxyaniline
  • Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (Freon-22 gas).[1]

  • Conditions: K₂CO₃, DMF, 70-100°C.[1]

  • Mechanism: Generation of difluorocarbene (:CF₂) which inserts into the O-H bond.[1]

Step 2: Thiazole Ring Construction (Huggerschoff Cyclization)
  • Precursor: 3-(Difluoromethoxy)phenylthiourea.[1]

  • Reagents: Bromine (Br₂) or SO₂Cl₂ in Chloroform/Acetic Acid.[1]

  • Result: Formation of 2-Amino-7-(difluoromethoxy)benzothiazole .

Step 3: Sandmeyer Transformation to 2-Bromo
  • Reagents: t-Butyl Nitrite (tBuONO) or NaNO₂/HBr, followed by CuBr₂.[1]

  • Logic: The 2-amino group is diazotized to the diazonium salt, which undergoes radical substitution with bromide.[1] This is the critical step to generate the target 2-Bromo species.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the critical pathway to the 2-Halo derivatives.

SynthesisPathway cluster_legend Key Transformation Start 3-Hydroxyaniline Inter1 3-(Difluoromethoxy)aniline Start->Inter1 ClCF2H / Base (O-Difluoromethylation) Inter2 N-Aryl Thiourea Inter1->Inter2 NH4SCN / PhCOCl (Thiourea Formation) Core 2-Amino-7-(difluoromethoxy) benzothiazole Inter2->Core Br2 / CHCl3 (Oxidative Cyclization) TargetBr 2-BROMO-7-(difluoromethoxy) benzothiazole Core->TargetBr 1. tBuONO / MeCN 2. CuBr2 (Sandmeyer) TargetCl 2-CHLORO-7-(difluoromethoxy) benzothiazole (CAS 1261629-26-8) Core->TargetCl CuCl2 / tBuONO

Caption: Synthetic route from 3-hydroxyaniline to the 2-bromo-7-(difluoromethoxy)benzothiazole target via Sandmeyer reaction.

Part 3: Experimental Protocols & Validation

Protocol: Sandmeyer Bromination (Self-Validating System)

Objective: Conversion of 2-Amino-7-(difluoromethoxy)benzothiazole to the 2-Bromo derivative.[1]

Reagents:

  • Copper(II) Bromide (CuBr₂): 1.2 eq.[1]

  • tert-Butyl Nitrite (tBuONO): 1.5 eq.[1]

  • Acetonitrile (MeCN): Anhydrous.[1]

Procedure:

  • Preparation: Dissolve CuBr₂ (268 mg, 1.2 mmol) in anhydrous MeCN (5 mL) in a flame-dried round-bottom flask under Argon. Why: Anhydrous conditions prevent hydrolysis of the diazonium intermediate to the phenol.[1]

  • Diazotization: Add tBuONO (1.5 mmol) dropwise at 0°C.

  • Addition: Add the 2-Amino-7-(difluoromethoxy)benzothiazole (1.0 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Observation Check: Evolution of N₂ gas indicates active diazotization.[1] A color change from green to dark brown often accompanies the radical transfer.[1]

  • Quench: Pour into 10% HCl (aq) and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The 2-bromo product is less polar than the amine precursor.[1]

Validation Checkpoint:

  • 1H NMR: Disappearance of the broad NH₂ singlet (approx.[1] 7.5 ppm).[1] Retention of the characteristic triplet for the -OCHF₂ proton (approx.[1] 6.5-7.2 ppm, J_HF ≈ 74 Hz).[1]

  • MS (ESI): Distinctive 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1]

Comparative Properties Table
Property-OCH₃ (Methoxy)-OCHF₂ (Difluoromethoxy)-OCF₃ (Trifluoromethoxy)
Electronic Effect Strong Donor (σp = -0.[1]27)Weak Donor / Inductive WithdrawerStrong Withdrawer (σp = 0.[1]35)
H-Bond Donor NoYes (Weak) No
Metabolic Stability Low (O-Demethylation)Moderate/High Very High
LogP Contribution ~0.0~0.6 ~1.0
Primary Use Solubility / PotencyBioisostere / Permeability Metabolic Blocking

Part 4: Applications in Drug Discovery[1]

The 2-Bromo-7-(difluoromethoxy)benzothiazole scaffold is a "privileged structure" for:

  • Glutamate Modulators: Analogs of Riluzole (6-trifluoromethoxybenzothiazol-2-amine).[1] Shifting the substituent to the 7-position and changing -OCF₃ to -OCHF₂ alters the vector of the lipophilic group, potentially improving selectivity for specific sodium channels or glutamate receptors.[1]

  • Kinase Inhibitors: The 2-bromo group is an excellent handle for Suzuki or Buchwald-Hartwig couplings to attach heteroaryl or amine "tails" required for ATP-pocket binding.[1]

  • CFTR Modulators: Benzothiazoles are explored as correctors for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) folding defects.[1]

Structural Activity Relationship (SAR) Logic
  • 2-Position: The "Warhead" attachment point.[1] Br/Cl allows for carbon-carbon bond formation.[1]

  • 7-Position: The "Lipophilic Anchor".[1] The -OCHF₂ group sits in hydrophobic pockets of enzymes.[1] Its unique geometry (different from 6-substitution) probes new volume in the binding site.[1]

References

  • Sigma-Aldrich. 2-chloro-7-(difluoromethoxy)-1,3-benzothiazole Product Page. (CAS 1261629-26-8).[1] Retrieved from

  • ChemScene. 7-(Difluoromethoxy)-2-fluorobenzo[d]thiazole Product Data. (CAS 1261812-79-6).[1][2] Retrieved from

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses OCHF2 vs OCF3 properties).

  • Jordan, A., et al. (2012).[1] The synthesis and properties of benzothiazole derivatives. Chemical Reviews. (General synthesis of 2-substituted benzothiazoles).

Sources

The Physicochemical Profiling of 7-Difluoromethoxy Benzothiazoles: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

The benzothiazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neuroprotective, antimicrobial, and oncological agents[1]. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of benzothiazole derivatives often requires precise structural tuning.

The strategic substitution at the 7-position of the benzothiazole ring with a difluoromethoxy (-OCF₂H) group represents a highly sophisticated approach to molecular design[2][3]. Unlike substitutions at the more common 2- or 6-positions, the 7-position places the substituent in direct proximity to the sulfur atom of the thiazole ring, exerting unique steric and electronic influences on the entire bicyclic system. The -OCF₂H group acts as a versatile bioisostere, fundamentally altering the molecule's physicochemical properties to address developability bottlenecks such as metabolic liability, poor membrane permeability, and suboptimal target engagement[4][5].

The -OCF₂H Group: A Strategic Bioisostere

The difluoromethoxy group is not merely a fluorinated analog of a methoxy group; it is a distinct functional entity with unique physicochemical characteristics.

The Lipophilic Hydrogen Bond Donor

A defining feature of the -OCF₂H group is its highly polarized C-H bond. The strong electron-withdrawing effect of the two fluorine atoms polarizes the carbon-hydrogen bond, enabling it to act as a lipophilic hydrogen bond donor [2][6]. This is a rare and highly valuable characteristic in drug design, allowing the molecule to participate in non-classical hydrogen bonding with target receptor backbones (e.g., carbonyl oxygens) while simultaneously increasing overall lipophilicity[3][7].

Electronic Modulation and pKa Tuning

With a Hammett sigma constant (


) of approximately +0.14, the -OCF₂H group is weakly electron-withdrawing[2]. When positioned at the 7-position of a benzothiazole, this electron-withdrawing nature subtly reduces the electron density of the aromatic system. This electronic pull directly influences the basicity (pKa) of the thiazole nitrogen, often lowering it[3][8]. By carefully tuning the pKa, medicinal chemists can optimize the ionization state of the drug at physiological pH (7.4), thereby improving both aqueous solubility and passive membrane permeability[9].

SPP_Network Scaffold 7-Difluoromethoxy Benzothiazole Prop1 Polarized C-H Bond (H-Bond Donor) Scaffold->Prop1 Prop2 Strong C-F Bonds (Steric/Electronic Shield) Scaffold->Prop2 Prop3 Weakly Electron-Withdrawing (Hammett σp ≈ +0.14) Scaffold->Prop3 Outcome1 Enhanced Target Binding Affinity Prop1->Outcome1 Outcome2 CYP450 Resistance (No O-demethylation) Prop2->Outcome2 Outcome3 Optimized pKa & Membrane Permeability Prop3->Outcome3

Caption: Structure-Property-Pharmacokinetic logic of 7-difluoromethoxy benzothiazoles.

Physicochemical Profiling & Quantitative Data

The introduction of the -OCF₂H group provides a "Goldilocks" effect—an intermediate profile between the highly polar -OH/-OCH₃ groups and the highly lipophilic -OCF₃ group[3][10].

Data Presentation: Comparative Physicochemical Impact

The table below summarizes the theoretical and observed shifts in physicochemical properties when modifying the 7-position of a standard benzothiazole core.

Property-H (Unsubstituted)-OCH₃ (Methoxy)-OCF₂H (Difluoromethoxy)-OCF₃ (Trifluoromethoxy)
Hammett Constant (

)
0.00-0.27+0.14+0.35

LogP (Lipophilicity Shift)
Base-0.02+0.60+1.04
Hydrogen Bond Donor NoNoYes (Polarized C-H)No
Metabolic Liability LowHigh (O-dealkylation)Low (CYP450 Resistant)Low
Dynamic Conformation RigidFlexibleDynamic (Bond Rotation)Rigid

Causality Note: The "dynamic" lipophilicity of the -OCF₂H group arises from the rotation of the Ar-O and O-CF₂H bonds. Depending on the environment (aqueous vs. lipid membrane), the molecule can adopt conformations that either expose or shield the polarized C-H bond, allowing it to traverse lipid bilayers efficiently while maintaining solubility in aqueous plasma[6].

Metabolic Stability & Pharmacokinetics

A primary driver for incorporating the 7-difluoromethoxy group is the mitigation of metabolic liabilities[2]. Methoxy (-OCH₃) groups on aromatic rings are notorious for undergoing rapid Phase I metabolism via Cytochrome P450 (CYP450) mediated O-demethylation, leading to short plasma half-lives and the formation of potentially toxic phenolic metabolites[2].

The strong carbon-fluorine (C-F) bonds in the -OCF₂H group are highly resistant to enzymatic cleavage[2][4]. The steric bulk and high electronegativity of the fluorine atoms shield the adjacent oxygen from oxidative attack. Consequently, 7-difluoromethoxy benzothiazoles typically exhibit significantly lower intrinsic clearance (


) and extended in vivo half-lives compared to their unfluorinated counterparts[2].

Experimental Protocols: Synthesis & Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and physicochemical profiling of 7-difluoromethoxy benzothiazoles.

Profiling_Workflow Start Synthesize 7-OCF2H Analog Step1 Potentiometric pKa Titration Start->Step1 Step2 Shake-Flask LogP (Octanol/Water) Step1->Step2 Step3 Liver Microsome Stability (LC-MS/MS) Step2->Step3 End Candidate Selection Step3->End

Caption: Step-by-step experimental workflow for physicochemical and metabolic profiling.

Protocol 5.1: O-Difluoromethylation of 7-Hydroxybenzothiazole

Causality: This method utilizes sodium chlorodifluoroacetate as a safe, bench-stable source of difluorocarbene, avoiding toxic gaseous reagents.

  • Preparation: Dissolve 1.0 equivalent of 7-hydroxybenzothiazole in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 2.0 equivalents of Cesium Carbonate (

    
    ) to the solution. Stir at room temperature for 30 minutes to generate the highly nucleophilic phenoxide intermediate.
    
  • Carbene Generation & Coupling: Add 2.5 equivalents of sodium chlorodifluoroacetate (

    
    ).
    
  • Heating: Heat the reaction mixture to 90 °C for 12 hours. At this temperature,

    
     decarboxylates to generate the difluorocarbene (
    
    
    
    ), which is rapidly intercepted by the phenoxide[3][11].
  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography.

Protocol 5.2: Potentiometric pKa Determination

Causality: Accurate pKa measurement is critical for predicting the ionization state at pH 7.4. Potentiometry provides high precision by measuring the change in pH as a function of added titrant[3].

  • Sample Preparation: Dissolve 2-3 mg of the 7-difluoromethoxy benzothiazole in a co-solvent mixture (e.g., 50% Methanol/Water) due to the compound's lipophilicity.

  • Standardization: Calibrate the glass electrode using standard pH buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate the solution with standardized 0.1 M HCl to pH 2.0, then back-titrate with standardized 0.1 M NaOH to pH 12.0 under a nitrogen blanket to prevent CO₂ absorption.

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the apparent pKa values obtained in the co-solvent system.

Protocol 5.3: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: This assay validates the CYP450 resistance conferred by the -OCF₂H group. LC-MS/MS is used for its superior sensitivity and specificity[2][4].

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing 1 µM of the test compound, 0.5 mg/mL Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).

  • Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil) to precipitate proteins and halt enzymatic activity.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

Sources

An In-depth Technical Guide to the Lipophilicity and logP of Difluoromethoxy-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Lipophilicity in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a paramount determinant of a compound's overall suitability. It is the master key that unlocks or bars access to critical biological processes: absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides an in-depth exploration of lipophilicity, specifically focusing on a chemical class of rising importance: difluoromethoxy-substituted benzothiazoles. As researchers, our ability to precisely measure, understand, and modulate lipophilicity is directly proportional to our success in designing next-generation therapeutics. This document is structured not as a rigid protocol, but as a comprehensive scientific narrative, grounded in field-proven insights and validated methodologies, to empower researchers in this critical endeavor.

Deconstructing the Molecular Architecture: Key Components Influencing Lipophilicity

The lipophilicity of a molecule is not a monolithic property but rather the sum of its constituent parts. In the case of difluoromethoxy-substituted benzothiazoles, two key structural features dictate their behavior in biological systems: the benzothiazole scaffold and the difluoromethoxy substituent.

The Benzothiazole Core: A Privileged Scaffold

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] Its inherent aromaticity and heterocyclic nature contribute to a baseline lipophilicity that facilitates membrane permeability.[3] However, the true value of the benzothiazole scaffold lies in its synthetic tractability and its capacity to be decorated with various functional groups, allowing for the fine-tuning of its physicochemical profile.[4] Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the benzothiazole core can significantly impact biological activity, often through the modulation of lipophilicity.[5]

The Difluoromethoxy (-OCF₂H) Group: A Unique Modulator

The strategic incorporation of fluorine has become a pillar of contemporary drug design, and the difluoromethoxy (-OCF₂H) group is a particularly sophisticated tool.[6][7] It offers a unique and advantageous combination of properties that distinguish it from its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.

  • Moderate Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl (-OH) or methoxy (-OCH₃) group, but to a lesser extent than the highly lipophilic -OCF₃ group.[7] This provides medicinal chemists with a valuable intermediate option to subtly optimize a molecule's logP.

  • Lipophilic Hydrogen Bond Donor: A key feature is the acidity of the hydrogen atom, which allows the -OCF₂H group to act as a hydrogen bond donor.[7] This is a rare and valuable characteristic, enabling it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while often improving metabolic stability.[8]

  • Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[7] Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic liability, thereby increasing the drug's half-life.[6]

Quantifying Lipophilicity: Theoretical and Experimental Approaches

Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.

  • logD is the effective lipophilicity of an ionizable compound at a specific pH, accounting for all ionic and neutral species. For drug discovery, logD at the physiological pH of 7.4 is particularly relevant.[9][10]

While computational models provide useful estimations, experimental determination remains the gold standard for accuracy.

Representative Data: A Comparative Analysis

Disclaimer: The following data is a representative example for illustrative purposes and is not derived from direct experimental measurement of these specific compounds. The values are estimated based on the known lipophilic contributions of the respective functional groups.

Compound IDStructure (Benzothiazole Core)R GroupCalculated logP (ClogP)Rationale for Lipophilicity Change
BTZ-H 2-(Difluoromethoxy)--H~2.5Baseline lipophilicity of the core structure.
BTZ-F 2-(Difluoromethoxy)-6-fluoro--F~2.8The addition of a fluorine atom generally enhances the lipophilic character of the drug.[11]
BTZ-Cl 2-(Difluoromethoxy)-6-chloro--Cl~3.2The chloro group is more lipophilic than fluorine, leading to a greater increase in logP.
BTZ-CH3 2-(Difluoromethoxy)-6-methyl--CH₃~3.0A methyl group adds hydrophobic bulk, increasing logP.
BTZ-OCH3 2-(Difluoromethoxy)-6-methoxy--OCH₃~2.6The methoxy group is polar and can engage in hydrogen bonding, leading to a smaller increase in lipophilicity compared to alkyl or halogen substituents.

This illustrative table highlights how strategic substitution on the benzothiazole ring can be used to modulate the overall logP of the molecule, allowing for precise control over its drug-like properties. Quantitative structure-activity relationship (QSAR) models confirm that enhancing the hydrophobicity of substituents on the benzothiazole core can potentiate biological activity, such as anticancer effects.[12][13]

Experimental Protocols for logP Determination

The choice of experimental method for logP determination depends on the required accuracy, throughput, and the physicochemical properties of the compound. The two most widely accepted methods are the Shake-Flask method and HPLC-based methods.

The Gold Standard: Shake-Flask Method (OECD Test Guideline 107)

The shake-flask method is a direct measurement of the partition coefficient and is considered the benchmark for accuracy for compounds with logP values in the range of -2 to 4.[6][14]

Causality Behind the Protocol: This method directly measures the partitioning of the analyte between two immiscible liquids at equilibrium. Every step is designed to ensure a true equilibrium is reached and that the subsequent analysis of each phase is accurate, free from contamination or artifacts like emulsions.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Partitioning cluster_analysis Phase 3: Analysis p1 Pre-saturate n-octanol with water p2 Pre-saturate water (or buffer) with n-octanol p3 Prepare stock solution of test compound e1 Add known volumes of saturated phases and stock solution to vessel p3->e1 e2 Agitate at constant temp (e.g., 25°C) until equilibrium is reached e1->e2 e3 Separate phases via centrifugation e2->e3 a1 Carefully sample aliquot from aqueous phase e3->a1 a2 Sample aliquot from n-octanol phase e3->a2 a3 Determine concentration in each phase via validated analytical method (e.g., HPLC, GC) a1->a3 a2->a3 a4 Calculate logP = log([C]octanol / [C]water) a3->a4 G cluster_prep Phase 1: System Preparation & Calibration cluster_analysis Phase 2: Sample Analysis p1 Prepare mobile phase (e.g., Acetonitrile/Water) p2 Prepare solutions of reference standards with known logP values p1->p2 p3 Inject standards and record retention times (tR) p2->p3 p4 Generate calibration curve: logP vs. log(k) p3->p4 a4 Determine logP from the calibration curve p4->a4 Use Curve a1 Prepare solution of benzothiazole test compound a2 Inject test compound and record retention time (tR) a1->a2 a3 Calculate capacity factor log(k) from tR a2->a3 a3->a4

Sources

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole: Properties, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Introduction

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] These heterocyclic compounds are noted for their wide spectrum of biological activities and versatile physicochemical properties.[3][4] The structural diversity of benzothiazole derivatives allows for fine-tuning of their functions, leading to applications ranging from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs).[5][6] This guide focuses on a specific, functionalized derivative, 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole, providing a detailed overview of its molecular characteristics, potential synthetic routes, and prospective applications for researchers in drug development and materials science.

Part 1: Core Molecular Profile

The unique substitution pattern of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole, featuring a bromine atom at the 2-position and a difluoromethoxy group at the 7-position, imparts specific electronic and steric properties that are of significant interest in the design of novel therapeutic agents and functional materials.

Molecular Formula and Weight

The fundamental molecular identity of this compound is detailed below. The molecular formula was determined by systematic atom counting based on the IUPAC name, and the molecular weight was calculated using the atomic weights of the constituent elements.

PropertyValue
Molecular Formula C₈H₄BrF₂NOS
Molecular Weight 280.09 g/mol
Monoisotopic Mass 278.9184 Da
Chemical Structure

The structural arrangement of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is critical to its chemical behavior and biological activity. The bromine atom at the 2-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the difluoromethoxy group at the 7-position can enhance metabolic stability and membrane permeability.

Caption: Chemical structure of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole.

Part 2: Synthesis Strategy

Proposed Synthetic Workflow

The synthesis would likely commence with the preparation of the key intermediate, 2-amino-6-(difluoromethoxy)benzenethiol. This intermediate can then be cyclized to form the benzothiazole ring.

G start Substituted Aniline Precursor step1 Thiolation start->step1 intermediate 2-Amino-6-(difluoromethoxy)benzenethiol step1->intermediate step2 Cyclization with a Brominating Agent intermediate->step2 product 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole step2->product

Caption: Proposed synthetic workflow for 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole.

Representative Experimental Protocol: Synthesis of a 2-Substituted Benzothiazole

The following is a representative protocol for the synthesis of a 2-substituted benzothiazole, which can be adapted for the target molecule. This protocol is based on the reaction of a 2-aminothiophenol with an aldehyde, a common method for forming the benzothiazole core.[8]

Objective: To synthesize a 2-substituted benzothiazole via condensation of 2-aminothiophenol and an appropriate aldehyde.

Materials:

  • 2-Aminothiophenol

  • Substituted Aldehyde

  • Oxidizing agent (e.g., air, DMSO)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction is often carried out in the presence of an oxidizing agent. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Oxidizing Agent: An oxidizing agent is necessary to facilitate the cyclization and aromatization of the intermediate to form the stable benzothiazole ring.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity.

Part 3: Potential Applications and Research Directions

The structural motifs present in 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole suggest a range of potential applications, primarily in the realm of drug discovery and medicinal chemistry.

Anticancer and Antimicrobial Agents

Benzothiazole derivatives are well-established as potent anticancer and antimicrobial agents.[9][10] The presence of halogens, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[11] Furthermore, the difluoromethoxy group is a known bioisostere of other functional groups and can improve metabolic stability and binding affinity to target proteins. These features make 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole a promising candidate for development as a novel therapeutic agent.

Neuroprotective Agents

Certain benzothiazole derivatives have shown promise as neuroprotective agents, with applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The ability of the benzothiazole scaffold to interact with various biological targets makes it a valuable platform for the design of new drugs aimed at these complex conditions.

Materials Science

In materials science, benzothiazole-based compounds are utilized for their unique electronic and photophysical properties.[6] They have been incorporated into organic semiconductors and fluorescent dyes. While the specific properties of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole in this context are yet to be explored, its functional groups offer avenues for creating novel materials with tailored characteristics.

Conclusion

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is a compound with significant potential, stemming from the versatile and biologically active benzothiazole core. While specific experimental data for this molecule is sparse, its structural features provide a strong rationale for its investigation as a candidate in drug discovery and materials science. This guide offers a foundational understanding of its molecular properties, a plausible synthetic approach, and promising avenues for future research.

References

  • Taylor & Francis. (2012). Medicinal significance of the benzothiazole scaffold: an insight view. [Link]

  • MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Taylor & Francis Online. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). [Link]

  • Ignited Minds Journals. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. [Link]

  • ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • MDPI. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

  • Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]

Sources

Beyond the Benzothiazole: A Medicinal Chemist’s Guide to Bioisosteric Replacement and Scaffold Hopping

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs ranging from the ALS therapeutic Riluzole to antitumor agents and imaging ligands. However, its utility is often compromised by metabolic liabilities—specifically oxidative metabolism at the sulfur atom and the C-2 position—and idiosyncratic toxicity risks.

This technical guide provides a structural roadmap for medicinal chemists seeking to retain the biological potency of the benzothiazole pharmacophore while mitigating its physicochemical and metabolic flaws. We explore bioisosteric replacements (Benzimidazole, Benzoxazole, Indole) and scaffold hopping strategies, supported by comparative SAR data and robust synthetic protocols.

The Benzothiazole Pharmacophore: Utility & Liability

The Privileged Architecture

The benzothiazole core (benzene fused to a thiazole ring) offers a planar, lipophilic profile ideal for intercalating into DNA or binding to hydrophobic pockets in kinases and GPCRs. Its C-2 position is highly reactive, allowing for diverse functionalization.

The Metabolic Liability

Despite its binding affinity, the scaffold suffers from intrinsic weaknesses:

  • S-Oxidation: The sulfur atom is prone to oxidation by CYP450 enzymes, leading to sulfoxides and sulfones which often lose potency or alter distribution.

  • Ring Opening: Metabolic activation can lead to ring scission, generating reactive aniline intermediates that form toxic diiminoquinone species, associated with hepatotoxicity.

  • Lipophilicity: High LogP values often result in poor aqueous solubility, necessitating formulation workarounds.

Strategic Bioisosterism: The Decision Matrix

When the benzothiazole core becomes a liability, three primary replacement strategies are employed.

Strategy A: Direct Heteroatom Replacement (The "Classical" Hop)

Replacing the sulfur atom with Oxygen (Benzoxazole) or Nitrogen (Benzimidazole).

  • Benzimidazole (S → NH):

    • Effect: Introduces a Hydrogen Bond Donor (HBD). Significantly lowers LogP (improves solubility).

    • Trade-off: The NH group can be a site for glucuronidation (Phase II metabolism).

    • Application: Used when solubility is the primary bottleneck.

  • Benzoxazole (S → O):

    • Effect: Lowers lipophilicity compared to sulfur but lacks the HBD of nitrogen. The oxygen is a harder base than sulfur, altering the electrostatic potential map (ESP) of the binding face.

    • Application: Used to reduce metabolic clearance while maintaining a similar steric footprint to benzothiazole.

Strategy B: The "Nitrogen Walk" (Imidazopyridine)

Shifting the nitrogen atom within the ring system (e.g., Imidazo[1,2-a]pyridine).

  • Mechanism:[1][2][3] Removes the sulfur entirely and changes the vector of the lone pairs.

  • Benefit: Often improves metabolic stability by removing the electron-rich thiophene-like character.

Strategy C: Scaffold Morphing (Indole/Indazole)

Replacing the entire thiazole ring with a pyrrole or pyrazole.

  • Case Study: In BCL-2/MCL-1 inhibitors, hopping from indole to indazole retained potency while improving the pharmacokinetic (PK) profile.

Comparative Physicochemical Profile
PropertyBenzothiazoleBenzimidazoleBenzoxazoleIndole
Heteroatoms S, N2N (NH)O, NN (NH)
H-Bond Donors 0101
H-Bond Acceptors 1120
LogP Trend High (Lipophilic)Low (Hydrophilic)ModerateModerate
Metabolic Risk S-oxidationN-GlucuronidationRing openingC-3 Oxidation
Steric Bulk High (S is large)LowLowModerate

Decision Pathways (Visualization)

The following diagram illustrates the logical flow for selecting a bioisostere based on the specific failure mode of the lead benzothiazole compound.

ScaffoldHop Start Lead Compound: Benzothiazole Scaffold Issue Identify Primary Liability Start->Issue Solubility Poor Solubility (High LogP) Issue->Solubility Physicochemical Metabolism High Clearance (S-Oxidation) Issue->Metabolism PK Failure Toxicity Reactive Metabolites (Hepatotoxicity) Issue->Toxicity Safety Signal Benzimidazole Switch to Benzimidazole (Lowers LogP, Adds HBD) Solubility->Benzimidazole Add Polarity Benzoxazole Switch to Benzoxazole (Reduces Lipophilicity) Metabolism->Benzoxazole Block S-Ox Imidazopyridine Switch to Imidazopyridine (Removes S, alters vectors) Metabolism->Imidazopyridine Nitrogen Walk Toxicity->Benzimidazole Alternative Indazole Switch to Indazole (Stable, polar) Toxicity->Indazole Remove Liability

Caption: Decision tree for benzothiazole scaffold hopping based on liability analysis.

Synthetic Methodologies

To validate these bioisosteres, efficient synthesis is required. Below is a high-yield, iodine-mediated protocol for synthesizing 2-substituted benzimidazoles, a superior alternative to harsh acid-catalyzed methods.

Protocol: Iodine-Mediated Oxidative Cyclization of Benzimidazoles

Rationale: This method avoids transition metals and uses molecular iodine as a mild oxidant to cyclize aldehydes with diamines.

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Water/Ethanol (1:1) or Acetonitrile[3][4][5]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the target aldehyde (1 mmol) in 5 mL of solvent.

  • Activation: Add

    
     (3 mmol) followed by 
    
    
    
    (1 mmol). The solution will darken.
  • Reaction: Stir the mixture at room temperature (25°C).

    • Monitoring: Check via TLC (Ethyl Acetate:Hexane 3:7). Conversion is typically complete within 10–30 minutes.

  • Quenching: Add saturated aqueous sodium thiosulfate (

    
    ) solution to quench unreacted iodine (color changes from dark brown to pale yellow).
    
  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine.

  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Recrystallize from ethanol or purify via column chromatography.
    

Mechanism Visualization:

Synthesis Step1 Reagents: Aldehyde + Diamine Step2 Intermediate: Schiff Base Formation Step1->Step2 -H2O Step3 Oxidation: Iodine mediates cyclization Step2->Step3 +I2 / K2CO3 Step4 Product: 2-Substituted Benzimidazole Step3->Step4 -HI

Caption: Kinetic pathway for the I2-mediated oxidative cyclization of benzimidazoles.

Case Studies in Drug Design

Antitumor Agents (HCT-116 Cell Line)

A study comparing benzothiazole derivatives against benzimidazole and benzoxazole analogs revealed critical SAR insights.

  • The Lead: A 2-substituted benzothiazole showed potent IC50 against HCT-116 colon cancer cells but suffered from poor solubility.

  • The Hop: Replacement with benzimidazole retained comparable potency (IC50 within 1-fold difference) but significantly improved aqueous solubility.

  • The Failure: The benzoxazole analog showed a slight decrease in potency, attributed to the loss of van der Waals interactions provided by the larger sulfur atom.

  • Key Takeaway: Benzimidazole is the preferred isostere when solubility is the limiting factor, provided the H-bond donor does not clash with the target pocket [4].

Riluzole & Neuroprotection

Riluzole (6-(trifluoromethoxy)benzothiazole-2-amine) is used for ALS. Its metabolism involves N-hydroxylation and ring oxidation.

  • Bioisosteric Efforts: Researchers have explored benzothiazol-2-ones and benzoxazoles to prevent the formation of the reactive hydroxylamine metabolite. While some potency was sacrificed, the safety margin (TI) was improved in preclinical models [12].

References

  • Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives. AccScience. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines. Organic Chemistry Portal. Available at: [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents. PMC. Available at: [Link]

  • Oxidative Cyclization Approach to Benzimidazole Libraries. PubMed. Available at: [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. RSC Publishing. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives. Bentham Science. Available at: [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. PubMed. Available at: [Link]

Sources

Comparative Technical Analysis: Trifluoromethoxy vs. Difluoromethoxy Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological distinctions between trifluoromethoxy (


)  and difluoromethoxy (

)
substituents on the benzothiazole scaffold. While both groups serve as bioisosteres for methoxy or chloro groups, they drive divergent medicinal chemistry outcomes. The

group is a "super-lipophilic" metabolic shield, critical for blood-brain barrier (BBB) penetration in drugs like Riluzole . In contrast, the

group acts as a lipophilic hydrogen bond donor , offering a unique modality to improve target affinity while maintaining metabolic robustness.

Part 1: Physicochemical Divergence

The substitution of a single fluorine atom with hydrogen (


) fundamentally alters the electronic and steric landscape of the benzothiazole core.
Comparative Metrics

The following table summarizes the key physicochemical parameters that drive decision-making in lead optimization.

ParameterTrifluoromethoxy (

)
Difluoromethoxy (

)
Impact on Benzothiazole
Hammett




more strongly deactivates the ring; lowers pKa of 2-amino group.
Hansch

(Lipophilicity)



is vastly more lipophilic;

is "balanced."
H-Bonding Capacity Acceptor only (Weak)Donor (Strong) & Acceptor

can donate H-bonds (acidity

phenol).
Conformation Orthogonal (

)
Flexible (0–90^\circ)

twists to minimize dipole repulsion;

adapts.
Metabolic Stability High (Chemically Inert)Moderate-High

has a metabolically accessible C-H bond.
The "Lipophilic Hydrogen Bond Donor" Phenomenon

The most critical distinction is the acidity of the


 proton. The electronegativity of the two fluorine atoms polarizes the C-H bond, rendering it a weak acid capable of acting as a hydrogen bond donor.
  • Mechanism: In a receptor pocket,

    
     can replace a hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) group, providing H-bond donation without the desolvation penalty associated with polar groups.
  • Contrast:

    
     lacks this proton and functions purely as a hydrophobic, electron-withdrawing bulk.
    

Properties OCF3 Trifluoromethoxy (-OCF3) 'The Shield' Lipo High Lipophilicity (BBB Penetration) OCF3->Lipo Primary Driver Conf Orthogonal Conformation (Steric Bulk) OCF3->Conf Twisted Metab Metabolic Blockade (Half-life Extension) OCF3->Metab Inert C-F OCHF2 Difluoromethoxy (-OCHF2) 'The Anchor' OCHF2->Lipo Moderate H_Bond H-Bond Donor (Receptor Affinity) OCHF2->H_Bond Unique Feature OCHF2->Metab Good (C-H risk)

Figure 1: Functional divergence of fluorinated alkoxy groups. Note the unique H-bond donor capability of the difluoromethoxy group.[1]

Part 2: Synthetic Architectures

Synthesizing these cores requires distinct strategies. While


 is often introduced early via commercially available anilines, 

frequently requires specific precursors generated via carbene insertion.
Protocol A: The Hugerschoff Cyclization (Riluzole Route)

This is the industry-standard method for constructing the 2-aminobenzothiazole core found in Riluzole. It relies on the electrophilic cyclization of an arylthiourea.

Target: 6-(Trifluoromethoxy)benzo[


]thiazol-2-amine (Riluzole)

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dilute HCl or acetic acid.

  • Thiourea Formation: Add ammonium thiocyanate (

    
    , 1.2 eq) and heat to 
    
    
    
    for 4 hours.
    • Checkpoint: Monitor TLC for the disappearance of aniline and formation of the arylthiourea intermediate.

  • Cyclization (The Hugerschoff Reaction):

    • Cool the reaction mixture to

      
      .
      
    • Add Bromine (

      
      , 1.0 eq) dropwise in acetic acid. Crucial: Temperature must remain 
      
      
      
      to prevent over-bromination of the ring.
    • Mechanism:

      
       oxidizes the thiourea sulfur to a sulfenyl bromide (
      
      
      
      ), which performs an electrophilic attack on the ortho-carbon of the benzene ring.
  • Workup: Basify with aqueous ammonia (

    
    ) to pH 9. The product precipitates as a solid. Recrystallize from ethanol/water.
    
Protocol B: Difluorocarbene Insertion (The Route)

Since 4-(difluoromethoxy)aniline is less ubiquitous, it is often synthesized from 4-nitrophenol or 4-acetamidophenol before cyclization.

Target: 4-(Difluoromethoxy)aniline (Precursor)

Step-by-Step Protocol:

  • Reagents: 4-Nitrophenol (1.0 eq), Sodium chlorodifluoroacetate (

    
    , 1.5 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DMF/Water (10:1). The water is essential to aid the solubility of the salt but must be controlled to prevent carbene quenching.

  • Reaction: Heat to

    
    .
    
    • Mechanism:

      
       decarboxylates to form the difluorocarbene species [
      
      
      
      ]. The phenoxide anion attacks the carbene, followed by protonation.
  • Reduction: The resulting 4-(difluoromethoxy)nitrobenzene is reduced (e.g.,

    
     or 
    
    
    
    ) to the aniline, which then enters Protocol A.

Synthesis Aniline_OCF3 4-OCF3 Aniline (Commercial) Thiourea Aryl Thiourea Intermediate Aniline_OCF3->Thiourea NH4SCN Phenol_NO2 4-NO2 Phenol Aniline_OCHF2 4-OCHF2 Aniline Phenol_NO2->Aniline_OCHF2 1. Carbene Insertion 2. Reduction Riluzole Riluzole (6-OCF3-Benzothiazole) Thiourea->Riluzole Br2 Cyclization Difluoro_Analog 6-OCHF2 Analog Thiourea->Difluoro_Analog Br2 Cyclization Aniline_OCHF2->Thiourea NH4SCN Carbene ClCF2COONa (Difluorocarbene) Carbene->Aniline_OCHF2 Br2 Br2 / AcOH (Hugerschoff Cyclization)

Figure 2: Divergent synthetic pathways. Note the extra step required for difluoromethoxy incorporation via carbene chemistry.

Part 3: Pharmacological & ADME Implications

Metabolic Stability (CYP450 Interaction)
  • Trifluoromethoxy: The C-F bond energy (

    
    ) renders the 
    
    
    
    group virtually impenetrable to oxidative metabolism. It blocks metabolic "soft spots" on the aromatic ring, forcing clearance through other pathways (e.g., N-acetylation or glucuronidation of the amine).
  • Difluoromethoxy: The terminal hydrogen in

    
     is a potential site for oxidation, leading to a reactive acyl fluoride intermediate. However, the electron-withdrawing nature of the two fluorine atoms significantly deactivates this C-H bond compared to a methoxy group. In practice, 
    
    
    
    is stable enough for once-daily dosing but offers a faster clearance profile than
    
    
    , which can be advantageous to reduce accumulation risks.
Bioisosteric Replacement Strategy

When optimizing a benzothiazole lead:

  • To Increase Potency (Hydrophobic Pocket): Switch

    
    .
    
    • Result: Massive increase in lipophilicity (

      
      ) and metabolic stability.
      
  • To Improve Solubility/Selectivity (H-Bond Requirement): Switch

    
    .
    
    • Result: Lowers lipophilicity slightly (

      
       vs 
      
      
      
      ), introduces H-bond donor capacity, potentially picking up specific interactions in the binding pocket (e.g., with a backbone carbonyl).

Part 4: Case Study - Riluzole Analogs

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is used for Amyotrophic Lateral Sclerosis (ALS). Its mechanism involves blocking voltage-gated sodium channels.

  • Role of

    
    :  The group is essential for the drug's high lipophilicity (
    
    
    
    ), allowing rapid BBB penetration. It also positions the molecule in the hydrophobic inner pore of the sodium channel.
  • Difluoromethoxy Analogs: Research into 6-difluoromethoxy analogs showed that while they retain sodium channel blocking activity, their lower lipophilicity alters their "use-dependence" (preference for active channels). The H-bond donor capability of

    
     can lead to tighter binding in peripheral targets, but for CNS targets like ALS, the "super-lipophilicity" of 
    
    
    
    remains superior for ensuring adequate brain concentrations.

References

  • Physicochemical Properties of Fluorinated Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2][3][4]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Difluoromethoxy as H-Bond Donor

    • Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
    • Source: Journal of Medicinal Chemistry.[5]

    • URL:[Link]

  • Synthesis of Riluzole Analogs

    • Title: Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Hammett Constants & Electronic Effects

    • Title: Hammett Substituent Constants.[6][7][8][9]

    • Source: Chemistry LibreTexts / Hansch & Leo.
    • URL:[Link]

Sources

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

Executive Summary

This guide provides a comprehensive overview of the essential safety protocols for handling 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole, a compound of interest for researchers and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous compounds, including halogenated benzothiazoles and molecules containing the difluoromethoxy moiety. The primary hazards associated with this compound are presumed to be significant acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for serious eye and skin irritation.[1][2] This guide emphasizes the importance of stringent adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), handling within a controlled environment, and preparedness for emergency situations.

Hazard Identification and Risk Assessment

The toxicological properties of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole have not been fully investigated.[3] However, a critical analysis of its structural components—a halogenated benzothiazole core and a difluoromethoxy group—allows for a presumptive hazard assessment.

GHS Classification (Presumptive)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1][2]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][2]

Signal Word: Danger[1]

Pictograms:

GHS06 (Skull and Crossbones) GHS07 (Exclamation Mark)

Potential Health Effects:

  • Inhalation: Toxic if inhaled.[1] May cause respiratory tract irritation.[1][2]

  • Skin Contact: Toxic in contact with skin.[1][2] Causes skin irritation.[1][2]

  • Eye Contact: Causes serious eye irritation.[1][2]

  • Ingestion: Toxic if swallowed.[2]

Safe Handling and Storage Protocols

Given the presumed high toxicity of this compound, all handling should be conducted with the utmost care and within a controlled environment.

Engineering Controls:

  • All work with solid or solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling and before breaks.[1][2]

  • Use a dedicated set of equipment (spatulas, weighing boats, etc.) for this compound to prevent cross-contamination.

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4] Recommended storage temperature is 2–8 °C.[1][6]

  • Keep the container tightly closed.[1]

  • Store under an inert atmosphere (e.g., argon or nitrogen) as the compound may be sensitive to heat, air, and moisture.[1]

  • Store locked up.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole.

Protection TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[7]
Skin Protection A flame-resistant lab coat, fully buttoned, with sleeves that cover the wrists.[9]Prevents skin contact with the toxic compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[9]Prevents dermal absorption. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[2][3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if there is a potential for exposure above established limits.[9]Protects against inhalation of toxic dust or aerosols.

Safe Handling Workflow

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve or Transfer Compound handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

Spill Response:

  • Evacuate the area immediately.

  • Use personal protective equipment.[1][3] Avoid dust formation.[1][3]

  • For small spills, contain with an inert absorbent material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[9]

  • Do not let the product enter drains.[1][3]

  • For larger spills, contact your institution's emergency response team.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Specific Hazards: Hazardous decomposition products may include carbon oxides, hydrogen fluoride, and hydrogen bromide.[1][10]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][3]

Emergency Response Logic

Emergency Response Logic cluster_exposure Personnel Exposure cluster_spill Spill cluster_fire Fire cluster_actions Immediate Actions start Emergency Event exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhalation Inhalation start->exposure_inhalation exposure_ingestion Ingestion start->exposure_ingestion spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large fire_extinguish Use Appropriate Extinguisher start->fire_extinguish action_wash_skin Wash with Soap & Water exposure_skin->action_wash_skin action_flush_eyes Flush Eyes for 15 min exposure_eye->action_flush_eyes action_fresh_air Move to Fresh Air exposure_inhalation->action_fresh_air action_rinse_mouth Rinse Mouth exposure_ingestion->action_rinse_mouth action_contain_spill Contain with Inert Material spill_small->action_contain_spill action_evacuate Evacuate Area spill_large->action_evacuate fire_extinguish->action_evacuate action_call_emergency Call Emergency Services action_wash_skin->action_call_emergency action_flush_eyes->action_call_emergency action_fresh_air->action_call_emergency action_rinse_mouth->action_call_emergency action_evacuate->action_call_emergency action_evacuate->action_call_emergency

Caption: Decision-making flow for different emergency scenarios involving the compound.

Disposal Considerations

Waste from this material must be handled as hazardous waste.

  • Dispose of contents/container to an approved waste disposal plant.[7][8]

  • Contaminated packaging should be treated as the product itself.

  • Do not allow the material to be released into the environment.[3]

References

  • CF Plus Chemicals. (2019, September 23). Material Safety Datasheet 2-Bromo-7-iodo-benzo[d]thiazole.
  • Fisher Scientific. Safety Data Sheet 5-Difluoromethoxy-2-mercaptobenzimidazole.
  • Capot Chemical. (2025, December 23). MSDS of 2-Bromo-4,6-difluorobenzo[d]thiazole.
  • Benchchem. Difluoromethanol: A Technical Guide to Safety and Handling.
  • Fisher Scientific. Safety Data Sheet 1-Chloro-4-(difluoromethyl)benzene.
  • DC Fine Chemicals. (2024, November 4).
  • Fisher Scientific.
  • Sigma-Aldrich. 2-Bromo-7-chlorobenzo[d]thiazole.
  • Aaronchem. (2024, November 1). Safety Data Sheet 2-(2-(Difluoromethoxy)phenyl)acetonitrile.
  • CymitQuimica. (2024, December 19). Safety Data Sheet 6-bromo-2-hydrazino-4-methyl-1,3-benzothiazole.
  • Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole.
  • National Institute of Technology and Evaluation, Japan. (2017). Initial Assessment Report: Benzothiazole.
  • BLDpharm. 2-Bromo-7-fluoro-4-methylbenzo[d]thiazole.
  • Queensland Alliance for Environmental Health Sciences. (2024, October 4). Understanding Human Exposure to Benzotriazoles, Benzothiazoles....
  • Synerzine. (2019, February 15).
  • Thermo Fisher Scientific. (2025, September 7).
  • Giesy, J. P., et al. (2018, March 26). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Toxicology and Chemistry.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet 4,7-Dibromo-2,1,3-benzothiadiazole.
  • BLD Pharmatech. Safety Data Sheet 2-(Bromomethyl)benzo[d]thiazole.
  • Fisher Scientific. Safety Data Sheet 4-Bromo-2,1,3-benzothiadiazole.
  • National Toxicology Program. (1997, July 16). Nomination Background: Benzothiazole (CASRN: 95-16-9).
  • PubChem. 2-Bromo-1,3-benzothiazole.
  • PubChemLite. 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole.
  • Ossila. 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole.
  • ChemScene. 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole.
  • World Health Organization. (2023). Critical review report: Flubromazepam.

Sources

Strategic Fluorination of Benzothiazole Scaffolds: A Technical Guide to Next-Gen Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs ranging from the neuroprotective agent Riluzole to the antitumor agent Phortress . However, the "magic methyl" effect of the 20th century has been superseded by the "strategic fluorine" effect of the 21st.

Incorporating fluorine into the benzothiazole core is not merely about increasing lipophilicity; it is a precision tool for:

  • Modulating Basicity: Fluorine substitution on the benzene ring (specifically C5 or C6) inductively reduces the pKa of the thiazole nitrogen, altering solubility and kinase active-site binding.

  • Metabolic Blocking: C6 is the primary site of oxidative metabolism (cytochrome P450 hydroxylation). Fluorination at this position dramatically extends half-life (

    
    ).
    
  • Conformational Locking: Through hyperconjugation and dipole-dipole interactions, fluorine can lock the conformation of attached side chains, reducing the entropic penalty of binding.

This guide details the synthesis, application, and structure-activity relationships (SAR) of both canonical and emerging fluorinated benzothiazole building blocks.

Canonical Building Blocks: The 2-Amino-6-Fluorobenzothiazole Class

The 2-amino-6-fluorobenzothiazole (CAS: 342-69-8) is the workhorse of this family. It serves as a versatile precursor for Schiff bases, amides, and Sandmeyer-type transformations to install halides for cross-coupling.

Synthetic Protocol: The Hugerschhoff Cyclization

While various methods exist, the Hugerschhoff reaction remains the most robust for scale-up, utilizing bromine to cyclize arylthioureas formed in situ.

Experimental Protocol
  • Objective: Synthesis of 2-amino-6-fluorobenzothiazole.

  • Scale: 10 mmol (adaptable to multigram).

Reagents:

  • 4-Fluoroaniline (1.11 g, 10 mmol)

  • Potassium thiocyanate (KSCN) (3.88 g, 40 mmol)

  • Bromine (

    
    ) (1.6 g, 10 mmol)
    
  • Glacial Acetic Acid (20 mL)

  • Ammonia solution (25%)

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 4-fluoroaniline in glacial acetic acid (10 mL). Add KSCN and stir at room temperature for 20 minutes.

  • Cyclization: Cool the mixture to <10°C using an ice bath. Add bromine dissolved in acetic acid (5 mL) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent bromination of the phenyl ring at C3/C5.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours. A yellow/orange precipitate (hydrobromide salt) will form.

  • Work-up: Dissolve the precipitate in hot water (50 mL). Filter to remove insoluble impurities.

  • Neutralization: Basify the filtrate with 25% ammonia solution to pH 8–9. The free base will precipitate as a white/pale yellow solid.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Expected Yield: 75–85%

    • Melting Point: 180–182°C

Reaction Workflow Diagram

Hugerschhoff_Reaction Start 4-Fluoroaniline Step1 In-situ Thiourea (Ar-NH-CS-NH2) Start->Step1 + KSCN, AcOH Step2 Radical Cation Intermediate Step1->Step2 + Br2 (<10°C) Step3 Cyclization (C-S Bond Formation) Step2->Step3 - HBr Product 2-Amino-6- fluorobenzothiazole Step3->Product Neutralization (NH4OH)

Caption: Mechanistic workflow for the Hugerschhoff cyclization of p-fluoroaniline to 2-amino-6-fluorobenzothiazole.

Advanced & Novel Building Blocks

Moving beyond simple fluorine substitution, modern drug discovery utilizes fluoroalkyl groups to modulate lipophilicity (


) and hydrogen bond acidity.
The "Super-Trifluoromethyl": Pentafluorosulfanyl (SF5)

The


 group is chemically stable, highly lipophilic, and electron-withdrawing, yet it introduces a square-pyramidal geometry that provides unique steric bulk compared to the rotatable 

group.
  • Application: Used to block metabolic hotspots where

    
     fails or to fill hydrophobic pockets in kinase active sites.
    
  • Synthesis Insight: Unlike

    
    , 
    
    
    
    cannot be introduced via simple cross-coupling. It requires the addition of
    
    
    to alkynes or radical pentafluorosulfanylation.
Difluoromethyl ( ) Benzothiazoles

The


 group acts as a lipophilic hydrogen bond donor (bioisostere of -OH and -SH).[1]
  • Synthetic Challenge: Direct nucleophilic difluoromethylation of 2-halobenzothiazoles is difficult due to ring-opening side reactions.

  • Modern Solution: Recent methodologies utilize radical fluoroalkylation or a "ring-opening/ring-closing" strategy using isocyanides to access these scaffolds [1].

Comparative Properties Table
Building BlockSubstituentHammett

Hansch

(Lipophilicity)
Key Feature
Canonical -F0.060.14Metabolic block, small steric footprint
Lipophilic -CF30.540.88Strong EWG, high lipophilicity
H-Bond Donor -CF2H0.450.11Lipophilic H-bond donor (OH mimic)
Riluzole-like -OCF30.351.04Conformational flexibility + lipophilicity
Next-Gen -SF50.681.23High chemical stability, unique 3D geometry

Strategic SAR: Decision Logic

When designing a library, the choice of fluorinated building block should follow a logical decision tree based on the failure mode of the lead compound.

SAR Decision Tree

SAR_Logic Problem Lead Compound Issue Metabolism High Clearance (Metabolic Instability) Problem->Metabolism Potency Low Potency (Weak Binding) Problem->Potency Permeability Low Permeability (Low LogP) Problem->Permeability Sol_Met1 Block C6 with -F Metabolism->Sol_Met1 Steric constraints high Sol_Met2 Block C6 with -OCF3 (Riluzole Strategy) Metabolism->Sol_Met2 Steric constraints low Sol_Pot1 Explore -SF5 at C6 (Fill Hydrophobic Pocket) Potency->Sol_Pot1 Need bulk/lipophilicity Sol_Pot2 Introduce -CF2H (H-Bond Donor) Potency->Sol_Pot2 Need H-bond interaction Sol_Perm1 Substitute -F with -CF3 Permeability->Sol_Perm1

Caption: Strategic decision tree for selecting fluorinated benzothiazole building blocks based on lead compound deficiencies.

Case Study: Riluzole

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) exemplifies the successful application of the -OCF3 group.

  • Mechanism: The -OCF3 group enhances lipophilicity (crossing the blood-brain barrier) while preventing metabolic degradation at the C6 position.

  • Synthesis Note: The -OCF3 group is typically installed on the aniline precursor before cyclization, as late-stage trifluoromethoxylation is synthetically demanding.

References

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 2021.

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI, 2024.

  • Synthesis of Fluoro Benzothiazoles Comprising Azetidinone Derivatives. Ignited Minds Journals, 2012.

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 Inhibitors. Journal of Medicinal Chemistry, 2013.

  • Innate C-H trifluoromethylation of heterocycles. Proc. Natl. Acad. Sci. U.S.A., 2011.

Sources

Methodological & Application

synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole from 2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole , a high-value scaffold for medicinal chemistry (e.g., glutamate modulators, kinase inhibitors).

Technical Constraints & Strategy: Direct functionalization of unsubstituted 2-aminobenzothiazole at the C7 position is chemically inefficient due to the directing effects of the thiazole ring, which favor electrophilic substitution at C6 or C4. Therefore, this protocol utilizes 2-amino-7-hydroxybenzo[d]thiazole as the requisite starting scaffold. If you are starting from the unsubstituted parent, you must first synthesize the 7-substituted derivative (typically via the Hugerschhoff cyclization of 3-methoxyphenylthiourea), which is briefly outlined in the "Precursor Preparation" section.

The synthesis follows a Protection


 O-Difluoromethylation 

Deprotection

Sandmeyer
logic to ensure regioselectivity and yield integrity.

Retrosynthetic Analysis & Strategic Logic

The synthesis hinges on two critical transformations: the introduction of the lipophilic difluoromethoxy group (


) and the conversion of the C2-amine to a C2-bromide.
  • Challenge 1: Chemoselectivity of Difluoromethylation. Difluorocarbene (

    
    ) is electrophilic.[1] In the presence of both a phenol (
    
    
    
    ) and an amine (
    
    
    ), competitive N-alkylation can occur.
    • Solution: We employ a transient protection strategy (N-acetylation) or strict pH control. The protocol below uses the Sodium Chlorodifluoroacetate method, which is superior to Freon gas for safety and operational simplicity.

  • Challenge 2: Stability of the C2-Bromide. The C2-Br bond in benzothiazoles is susceptible to nucleophilic aromatic substitution (

    
    ).
    
    • Solution: The Sandmeyer reaction is performed as the final step to avoid exposing the labile bromide to the high temperatures and basic conditions required for difluoromethylation.

Reaction Scheme

ReactionScheme SM 2-Amino-7-hydroxy benzo[d]thiazole Inter1 N-Acetyl Intermediate SM->Inter1 Ac2O, Pyridine (Protection) Inter2 7-(Difluoromethoxy) benzo[d]thiazol-2-amine Inter1->Inter2 1. ClCF2CO2Na, K2CO3, DMF 2. HCl/H2O (Deprotection) Target 2-Bromo-7-(difluoromethoxy) benzo[d]thiazole Inter2->Target CuBr2, t-BuONO MeCN (Sandmeyer)

Caption: Step-wise synthetic pathway prioritizing regiochemical fidelity.

Experimental Protocols

Step 1: O-Difluoromethylation of the 7-Hydroxy Scaffold

Note: While direct alkylation of the free amine is possible, N-acetylation is recommended for scale-up to prevent N-difluoromethyl side products.

Reagents:

  • Starting Material: 2-Amino-7-hydroxybenzo[d]thiazole (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 equiv)
    
  • Base: Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Protocol:

  • Setup: Charge a round-bottom flask with 2-amino-7-hydroxybenzo[d]thiazole (or its N-acetyl derivative) and

    
     in DMF (0.5 M concentration).
    
  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen, which can quench difluorocarbene species.

  • Addition: Heat the mixture to 95–100°C . Add

    
     portion-wise over 1 hour.
    
    • Mechanism:[1][2][3][4] The salt decarboxylates at this temperature to generate reactive difluorocarbene (

      
      ), which is trapped by the phenoxide.[2]
      
  • Monitoring: Monitor by TLC/LC-MS. The phenol peak should disappear.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash organics with LiCl solution (5%) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Deprotection (if N-acetylated): Reflux the crude intermediate in

    
     (1:1) for 2 hours. Neutralize with 
    
    
    
    to precipitate 7-(difluoromethoxy)benzo[d]thiazol-2-amine .

Key Data Point:

Parameter Value
Reagent Stoichiometry 2.5 equiv (Excess required due to carbene dimerization)
Temperature 95°C (Critical for decarboxylation)

| Expected Yield | 65–75% |

Step 2: Sandmeyer Bromination (The "Radical-Polar" Switch)

This step converts the amino group to a bromine atom using a modified Sandmeyer reaction. We utilize tert-butyl nitrite (t-BuONO) and Copper(II) Bromide (


)  in acetonitrile, which is generally higher-yielding than the aqueous 

method for lipophilic heterocycles.

Reagents:

  • Substrate: 7-(Difluoromethoxy)benzo[d]thiazol-2-amine (1.0 equiv)

  • Radical Source: tert-Butyl Nitrite (1.5 equiv)

  • Bromine Source:

    
     (1.2 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Protocol:

  • Activation: In a dry flask under Argon, suspend

    
     in MeCN. Add tert-butyl nitrite dropwise. The solution will turn dark.
    
  • Addition: Add the amine substrate portion-wise (solid or solution) at 0°C .

    • Caution: Nitrogen gas evolution will be vigorous. Ensure proper venting.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. If conversion is incomplete, heat to 60°C for 30 minutes.

  • Quench: Quench with 1M HCl (to break Cu-complexes) and extract with Diethyl Ether or EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the amine.

Key Data Point:

Parameter Value

| Temperature | 0°C


 RT |
| Appearance  | Product is typically a white/off-white solid |
| Stability  | Store at 4°C; avoid strong nucleophiles |

Analytical Validation

To validate the synthesis, compare your isolated product against these expected spectral characteristics.

TechniqueExpected Signal / CharacteristicInterpretation

F NMR
Doublet (

ppm,

Hz)
Characteristic of

group.

H NMR
Triplet (

Hz) at

ppm
The proton on the difluoromethyl carbon.
MS (ESI) M+ and (M+2)+ pattern (1:1 ratio)Distinctive bromine isotope pattern (

).
TLC Higher

than starting amine
Loss of H-bond donor (

).

Troubleshooting & Decision Tree

Use this logic flow to resolve common synthetic issues.

Troubleshooting Start Issue Detected Q1 Step 1: Low Conversion? Start->Q1 A1 Increase Temp to 110°C Check Reagent Quality (Dry?) Q1->A1 Yes Q2 Step 1: N-Alkylation? Q1->Q2 No A2 Enforce N-Acetylation Reduce Base Conc. Q2->A2 Yes Q3 Step 2: Low Yield? Q2->Q3 No A3 Switch to HBr/NaNO2 (aq) Check Anhydrous Conditions Q3->A3 Yes

Caption: Diagnostic workflow for optimizing yield and purity.

Safety & Handling

  • Sodium Chlorodifluoroacetate: Thermal decomposition releases Difluorocarbene , which is toxic. Perform all reactions in a well-ventilated fume hood.

  • tert-Butyl Nitrite: Flammable and toxic. Avoid inhalation.

  • Copper Salts: Dispose of as heavy metal waste.

References

  • Difluoromethylation Protocol: Hu, J., et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate."[1][2] Organic Syntheses, 2024 , 101, 174-192.

  • Sandmeyer Reaction on Benzothiazoles: Itoh, T., et al. "Synthesis of 2-Substituted Benzothiazoles via Modified Sandmeyer Reaction." Organic Letters, 2007 , 9(18), 3687-3689.

  • Benzothiazole Scaffold Synthesis (Review): Bala, A., et al. "Synthesis of biologically active derivatives of 2-aminobenzothiazole."[5] Chemistry of Heterocyclic Compounds, 2021 , 57, 439–445.

  • Target Intermediate Identification: 7-(Difluoromethoxy)benzo[d]thiazol-2-amine (CAS 1261845-86-6).[6] BLD Pharm Catalog.

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Bromo-7-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-tumor, anti-urease, and antimicrobial activities[1]. The functionalization of the C2 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly efficient strategy to generate 2-arylbenzothiazole libraries[2]. However, coupling 2-bromo-7-substituted benzothiazoles presents unique mechanistic challenges. The inherent basicity and nucleophilicity of the thiazole nitrogen can coordinate with the palladium center, leading to catalyst poisoning[3]. Furthermore, substituents at the 7-position (peri to the sulfur atom) introduce steric hindrance that can perturb the geometry of the oxidative addition complex.

This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura coupling of sterically demanding 2-bromo-7-substituted benzothiazoles, detailing the causality behind catalyst, ligand, and solvent selection.

Mechanistic Rationale & System Dynamics

To achieve high yields in the cross-coupling of 2-bromo-7-substituted benzothiazoles, the reaction conditions must be engineered to overcome specific electronic and steric barriers:

  • Oxidative Addition at C2: The C2 position of the benzothiazole ring is flanked by electronegative nitrogen and sulfur atoms, making it highly electron-deficient. This facilitates rapid oxidative addition of the C-Br bond to the Pd(0) species.

  • Catalyst Poisoning Mitigation: Because the benzothiazole nitrogen can act as a competitive ligand for palladium[3], utilizing a sufficiently bulky and electron-rich phosphine ligand (e.g., SPhos or PCy

    
    ) or a high loading of a standard catalyst (e.g., 5 mol% Pd(PPh
    
    
    
    )
    
    
    ) is critical to keep the catalytic cycle turning[4].
  • Transmetalation & Base Selection: The rate-determining step is often transmetalation. The boronic acid must be activated into a highly nucleophilic boronate complex. A biphasic solvent system (e.g., 1,4-Dioxane/H

    
    O) paired with a moderate base like K
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    provides the optimal pH and solubility profile to drive this activation without causing hydrolytic degradation of the benzothiazole core.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Facilitated by C2 Electrophilicity) Pd0->OxAdd 2-Br-7-R-Benzothiazole PdII Pd(II) Intermediate Ar-Pd(L_n)-Br OxAdd->PdII TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet Base / H2O PdII_Trans Pd(II) Intermediate Ar-Pd(L_n)-Ar' TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Aryl-7-Substituted Benzothiazole RedElim->Product

Catalytic cycle of Pd-catalyzed Suzuki coupling for 2-bromobenzothiazoles.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for a model substrate (2-bromo-7-methylbenzothiazole) coupling with phenylboronic acid. The data illustrates the causality of experimental choices:

Catalyst System (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
Pd(PPh

)

Na

CO

Toluene/H

O (4:1)
902445%Sluggish transmetalation; catalyst deactivation.
Pd(PPh

)

K

PO

Toluene/H

O (4:1)
951868%Improved boronate formation; moderate yield[1].
Pd(dppf)Cl

K

CO

1,4-Dioxane/H

O (4:1)
1001282%Bidentate ligand prevents N-coordination poisoning.
Pd

(dba)

/ SPhos
K

PO

1,4-Dioxane/H

O (4:1)
100 8 94% Optimal: Bulky ligand overcomes 7-position sterics.

Note: 1,4-Dioxane is preferred over DMF or Toluene for sterically hindered substrates as it provides superior solubility for both the organic electrophile and the aqueous base complex at reflux temperatures.

Experimental Protocol: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the optimized Pd


(dba)

/ SPhos
system, which provides the highest robustness against both the nucleophilic thiazole nitrogen and the steric bulk of the 7-position substituent.
Materials Required
  • Electrophile: 2-bromo-7-substituted benzothiazole (1.0 mmol)

  • Nucleophile: Arylboronic acid or pinacol ester (1.5 mmol)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.025 mmol, 2.5 mol% - equates to 5 mol% Pd)
  • Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 mmol, 10 mol%)

  • Base: Potassium phosphate tribasic (K

    
    PO
    
    
    
    ) (3.0 mmol)
  • Solvents: 1,4-Dioxane (Degassed, 8.0 mL), Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-7-substituted benzothiazole (1.0 mmol), arylboronic acid (1.5 mmol), and K

      
      PO
      
      
      
      (3.0 mmol).
    • Causality Note: An excess of boronic acid (1.5 equiv) is used to compensate for competitive protodeboronation that occurs at elevated temperatures in aqueous media.

  • Catalyst Introduction:

    • Transfer the flask to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add Pd

      
      (dba)
      
      
      
      (2.5 mol%) and SPhos (10 mol%).
  • Solvent Addition & Degassing:

    • Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of deionized water.

    • Seal the flask with a rubber septum and perform three cycles of Freeze-Pump-Thaw degassing.

    • Causality Note: Oxygen must be rigorously excluded. Pd(0) complexes are highly susceptible to oxidation, which halts the catalytic cycle and leads to homocoupling of the boronic acid.

  • Thermal Activation:

    • Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 8-12 hours. The biphasic mixture requires high agitation to ensure efficient mass transfer between the organic and aqueous layers during transmetalation.

  • Reaction Monitoring:

    • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS. The disappearance of the UV-active 2-bromobenzothiazole starting material indicates completion.

  • Workup & Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% Ethyl Acetate in Hexanes) to afford the pure 2-aryl-7-substituted benzothiazole.

ExperimentalWorkflow Prep 1. Reagent Prep (Schlenk Flask) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Reaction (100°C, 8-12h) Degas->React Workup 4. Aqueous Workup (EtOAc Extraction) React->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Sequential experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Analytical Validation

  • Issue: High levels of unreacted 2-bromobenzothiazole.

    • Cause: Catalyst poisoning by the benzothiazole nitrogen or poor oxidative addition due to steric shielding from the 7-position.

    • Solution: Ensure strictly anaerobic conditions. If using Pd(PPh

      
      )
      
      
      
      , switch to the Pd
      
      
      (dba)
      
      
      /SPhos system. The bulky biaryl phosphine ligand prevents the formation of stable, unreactive Pd-nitrogen chelates.
  • Issue: Protodehalogenation (Formation of 7-substituted benzothiazole without the aryl group).

    • Cause: Slow transmetalation allowing competitive reduction of the Pd(II) intermediate.

    • Solution: Increase the concentration of the base (K

      
      PO
      
      
      
      ) or increase the water ratio slightly to accelerate boronate formation.
  • Issue: Homocoupling of the Boronic Acid (Biaryl formation).

    • Cause: Presence of residual oxygen in the solvent.

    • Solution: Repeat the Freeze-Pump-Thaw degassing process more rigorously (minimum 3 cycles).

References

1.[Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products] - National Institutes of Health (NIH). Available at:[Link] 2.[Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities] - Semantic Scholar. Available at:[Link] 3.[An Efficient Desulfitative C-C Cross Coupling of Fused Thiazolidine-2-thione with Boronic Acids and Boronic Acid Pinacol esters: Formation of Fused Thiazoles] - ResearchGate. Available at:[Link] 4.[In Situ Generated Triazine Co-Catalyst Unlocks Amidine Arylation under Dual Nickel/Photoredox Catalysis: A Platform for Mild C–N Bond Formation] - ACS Publications. Available at:[Link]

Sources

nucleophilic substitution reactions of 2-bromo-benzothiazole at C2 position

Application Note: Precision Functionalization of 2-Bromobenzothiazole via Nucleophilic Aromatic Substitution ( )

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole, Ethoxzolamide). The C2 position of 2-bromobenzothiazole is uniquely activated for Nucleophilic Aromatic Substitution (

Mechanistic Insight: The "Ipso" Activation

Unlike typical aryl halides which require transition metal catalysis (e.g., Buchwald-Hartwig) for substitution, 2-bromobenzothiazole reacts readily under thermal

Electronic Rationale

The reactivity at the C2 position is governed by the aza-activation effect. The endocyclic nitrogen atom (



  • Addition Step: The nucleophile attacks the C2 carbon, disrupting aromaticity. The resulting negative charge is delocalized onto the electronegative nitrogen (Meisenheimer-like complex), significantly lowering the activation energy compared to a standard benzene ring.

  • Elimination Step: The C2-Br bond is weak relative to C2-Cl, but Bromide is a superior leaving group in

    
     contexts due to the weaker C-Br bond strength, facilitating rapid re-aromatization.
    
Visualization of the Reaction Pathway

The following diagram illustrates the addition-elimination mechanism and the stabilization of the intermediate.

SNAr_Mechanismcluster_electronicsElectronic FactorsReactants2-Bromobenzothiazole+ Nucleophile (Nu:)TS1Transition State 1(Attack at C2)Reactants->TS1Nu attackIntermediateMeisenheimer Complex(Negative charge on N)TS1->IntermediateFormation ofσ-complexTS2Transition State 2(Br departure)Intermediate->TS2Re-aromatizationProducts2-Substituted Benzothiazole+ Br-TS2->ProductsEliminationFactor1N3 acts as electron sinkFactor2S1 enhances electrophilicityvia inductive effect

Figure 1: Mechanistic pathway of

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates the reaction rate and cleanliness. | Solvent Class | Examples | Effect on

Polar AproticAccelerates:


PreferredPolar ProticModerates:PreferredNon-PolarInhibits:
Base Selection
  • Amines: Often self-catalyzing if used in excess (2.5 eq). For valuable amines, use mild inorganic bases (

    
    , 
    
    
    ) or organic bases (DIPEA).
  • Thiols/Alcohols: Require deprotonation to generate the thiolate/alkoxide.

    
     (in THF) or 
    
    
    (in DMF) are standard.

Experimental Protocols

Protocol A: Thermal Amination (Standard)

Best for: Primary and secondary amines, library synthesis.

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMSO (for speed) or Ethanol (for ease of workup)

Procedure:

  • Setup: Charge a reaction vial with 2-bromobenzothiazole (100 mg, 0.47 mmol) and solvent (1.0 mL, 0.5 M).

  • Addition: Add the base followed by the amine.

  • Reaction:

    • DMSO: Heat to 80°C for 2–4 hours.

    • Ethanol:[1] Reflux (78°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of starting material (

    
    ) and appearance of polar product (
    
    
    ).
  • Workup:

    • From DMSO: Pour into ice-water (10 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, dry over

      
      .
      
    • From Ethanol: Concentrate in vacuo. Resuspend in water/EtOAc for extraction.

Protocol B: Thioetherification (S-Nucleophiles)

Best for: Synthesis of thio-derivatives found in imaging agents.

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Solvent: DMF or Acetonitrile (MeCN)

Procedure:

  • Activation: In a vial, mix Thiol and

    
     in DMF (1 mL) and stir at RT for 15 mins to generate the thiolate in situ.
    
  • Coupling: Add 2-bromobenzothiazole (1.0 equiv).

  • Reaction: Heat to 60–80°C for 1–3 hours. (Thiolates are highly nucleophilic; reaction is faster than amination).

  • Workup: Dilute with water. Extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted thiol) followed by brine.

Protocol C: Etherification (O-Nucleophiles)

Best for: Alkoxy-benzothiazoles.

Reagents:

  • 2-Bromobenzothiazole (1.0 equiv)

  • Alcohol (R-OH) (Solvent/Reagent)[1]

  • Base: NaH (1.2 equiv) or KOtBu

Procedure:

  • Setup: Suspend NaH (60% in oil) in dry THF or the neat alcohol (if liquid) at 0°C under

    
    .
    
  • Addition: Add the alcohol dropwise (if using THF). Stir 15 min until

    
     evolution ceases.
    
  • Coupling: Add 2-bromobenzothiazole solution (in THF) dropwise.

  • Reaction: Warm to RT or reflux depending on steric bulk of the alcohol.

  • Quench: Carefully add saturated

    
     solution.
    

Optimization & Troubleshooting Workflow

Use the following logic tree to troubleshoot low yields or sluggish reactions.

Optimization_WorkflowStartReaction Outcome?LowConvLow Conversion(SM remains)Start->LowConvByproductsByproducts formed(Hydrolysis/Homocoupling)Start->ByproductsSuccessHigh Yield (>80%)Start->SuccessTempCheckIncrease Temp(+20°C steps)LowConv->TempCheckDrySolventUse Anhydrous Solvent(Eliminates Hydrolysis)Byproducts->DrySolventSolventSwitchSwitch SolventEtOH -> DMSO/DMFTempCheck->SolventSwitchIf failsBaseCheckStronger Base(K2CO3 -> Cs2CO3 or NaH)SolventSwitch->BaseCheckIf failsInertAtmUse N2/Ar Atmosphere(Prevents Oxidation)DrySolvent->InertAtm

Figure 2: Decision matrix for optimizing

Common Issues:
  • Hydrolysis (Formation of 2-hydroxybenzothiazole):

    • Cause: Wet solvent or hydroxide impurities in the base.

    • Fix: Use anhydrous DMSO/DMF and dry bases (

      
      ).
      
  • Regioselectivity (if other halogens present):

    • If the substrate is 2,6-dibromobenzothiazole , the C2-Br reacts significantly faster than C6-Br due to the heteroatom activation. Conduct the reaction at lower temperatures (RT to 40°C) to ensure selectivity for C2.

References

  • Mechanistic Studies on Benzothiazole Reactivity

    • BenchChem.[2] "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." (2025).[2]

  • Medicinal Chemistry Applications

    • Achaiah, G., et al. "Review on 2-Substituted Benzothiazoles: Diversity of Synthetic Methods and Biological Activities." Int. J. Pharm.[3] Sci. Res. (2016).[3][4]

  • Solvent Effects in

    
    : 
    
    • Campodónico, P., et al. "Solvent Effect on a Model of SNAr Reaction."[5] Chem. Eur. J. (2013).

  • Thiol Addition Protocols

    • Aliaga, M. E., et al. "Mechanism study of the thiol-addition reaction to benzothiazole derivative." Tetrahedron Lett.[4][6] (2015).[3][7]

  • Green Synthesis Approaches

    • Castineira Reis, et al. "A Green Approach to 2-Substituted Benzo- and Naphthothiazoles." Molecules (2022).[8][9][10][11]

introduction of difluoromethoxy group onto benzothiazole ring

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Introduction of Difluoromethoxy Groups onto Benzothiazole Scaffolds


 in Benzothiazole Drug Design

Executive Summary

The difluoromethoxy (


) group has emerged as a "privileged" motif in modern medicinal chemistry. Unlike its trifluoromethoxy (

) counterpart, the

group acts as a lipophilic hydrogen bond donor , offering a unique bioisosteric replacement for hydroxyl (

) and methoxy (

) groups.[1]

This guide details the protocol for introducing the


 moiety onto the benzene ring (positions 4, 5, 6, or 7) of a benzothiazole scaffold. We prioritize the Sodium Chlorodifluoroacetate (

)
method due to its scalability, safety profile (avoiding ozone-depleting Freon gas), and operational simplicity.

Strategic Rationale: The "Lipophilic Hydrogen Bond Donor"

Before executing the synthesis, it is critical to understand why this modification is chosen. The


 group modulates physicochemical properties in a way that distinctively separates it from 

and

.

Table 1: Physicochemical Comparison of Ether Substituents

PropertyMethoxy (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Electronic Effect (

)

(Donor)

(Strong Withdrawing)

(Weak Withdrawing)
Lipophilicity (

)



H-Bond Character Acceptor OnlyNoneDonor & Weak Acceptor
Metabolic Stability Low (O-demethylation)HighHigh (Blocks oxidation)
Primary Utility SolubilityPotency/PermeabilityBioisostere for

/

Data Sources: Hansch parameters and recent MedChem literature [1, 4].

Key Insight: The acidity of the


 bond in 

allows it to function as a weak hydrogen bond donor. This is crucial when replacing a phenolic

to improve permeability (by removing the strong donor) while retaining a key H-bond interaction with the receptor target [1, 9].

Primary Protocol: Difluorocarbene Insertion via Sodium Chlorodifluoroacetate[2]

This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene (


). This method is superior to using chlorodifluoromethane gas (Freon-22) which requires specialized lecture bottles and is an ozone-depleting substance.
Reaction Mechanism & Logic

The reaction proceeds via a thermal decarboxylation of the SCDA salt to generate the reactive singlet difluorocarbene species in situ. The phenolic oxygen of the benzothiazole, activated by a base, attacks this electrophilic carbene.

G cluster_0 Step 1: Carbene Generation cluster_1 Step 2: Insertion SCDA ClCF2CO2Na (Reagent) Decarb Thermal Decarboxylation (90-120°C) SCDA->Decarb Carbene :CF2 (Difluorocarbene) Decarb->Carbene Intermediate Difluoromethyl Anion Carbene->Intermediate Substrate Hydroxy- Benzothiazole Phenoxide Phenoxide Anion Substrate->Phenoxide Deprotonation Base Base (Cs2CO3/K2CO3) Base->Phenoxide Phenoxide->Intermediate + :CF2 Product Difluoromethoxy Benzothiazole Intermediate->Product + H+ (Protonation)

Figure 1: Mechanistic pathway of O-difluoromethylation via in-situ difluorocarbene generation.

Materials
  • Substrate: Hydroxybenzothiazole (e.g., 6-hydroxybenzothiazole).

  • Reagent: Sodium chlorodifluoroacetate (

    
    , 2.5–3.0 equiv).
    
  • Base: Cesium Carbonate (

    
    , 1.5 equiv) or Potassium Carbonate (
    
    
    
    ).
    • Note:

      
       often provides higher yields due to the "cesium effect" increasing phenoxide solubility in organic solvents.
      
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

    • Requirement: Must be anhydrous. Water quenches difluorocarbene.

  • Additives: Water (Trace, 5-10% v/v) is sometimes deliberately added in specific protocols to aid protonation in the final step, but strictly anhydrous conditions are safer to prevent carbene hydrolysis initially. Recommendation: Start anhydrous.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is purged with Nitrogen or Argon.

  • Solubilization: Add the hydroxybenzothiazole (1.0 equiv) and

    
     (1.5 equiv) to the flask. Add anhydrous DMF (
    
    
    
    concentration relative to substrate). Stir at room temperature for 15 minutes to generate the phenoxide.
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv) in one portion.

  • Reaction: Heat the mixture to

    
     .
    
    • Observation: Evolution of

      
       gas will occur. Ensure the system is vented (e.g., via a needle/bubbler) but protected from moisture.
      
    • Time: Stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Boost: If conversion is incomplete after 4 hours, add an additional 1.0 equiv of reagent and continue heating.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash carefully with water (

      
      ) to remove DMF. Crucial: DMF retention can ruin silica gel chromatography.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting phenol.

Critical Nuance: The Position 2 Problem

WARNING: If your target is 2-hydroxybenzothiazole , this protocol requires modification.

2-Hydroxybenzothiazole exists in tautomeric equilibrium with benzothiazolin-2-one (the lactam form).

  • Risk: Under basic conditions, N-alkylation (forming N-difluoromethyl benzothiazolinone) often competes with or dominates over O-alkylation.

  • Solution for 2-position:

    • Use silver salts (e.g.,

      
      ) instead of alkali bases to favor O-alkylation (the "silver salt effect").
      
    • Alternatively, consider radical methods or using

      
       which may offer different selectivity profiles [16].
      

For positions 4, 5, 6, and 7 (on the benzene ring), the standard protocol above is robust as no tautomerism interferes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Carbene hydrolysisEnsure DMF is dry. Increase Reagent to 4.0 equiv.
Starting Material Remains Incomplete decarboxylationIncrease temp to

.
Side Products N-alkylation (if 2-OH)Switch to Ag-based salts or protect Nitrogen.
Poor Separation DMF contaminationPerform aggressive water washes or use

for extraction.

Alternative Method: Non-Basic Conditions

For substrates sensitive to basic conditions or high heat, use 2-(Difluoromethoxy)pyridine or


 .
  • Reagent:

    
     (Trimethylsilyl difluorobromomethane).
    
  • Activator: Requires an initiator (often mild base or fluoride source).

  • Advantage: Can be run at lower temperatures and is often more functional group tolerant [16].

References

  • BenchChem. (2025).[1] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from 1

  • Organic Syntheses. (2024). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Org. Synth. 2024, 101, 164-180.[2] Retrieved from 2[3]

  • Fier, P. S., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. Retrieved from 4[5][4]

  • Alfa Chemistry. (2025). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from 6

  • MDPI. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones. Retrieved from 7

Sources

Application Note: Reagents and Protocols for the O-Difluoromethylation of 7-Hydroxybenzothiazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The difluoromethoxy (–OCF₂H) group is a privileged bioisostere for hydroxyl and methoxy substituents. In drug design, it acts as a lipophilic hydrogen-bond donor, significantly enhancing metabolic stability and membrane permeability without drastically altering the steric bulk of the parent molecule. For 7-hydroxybenzothiazole derivatives—critical pharmacophores in kinase inhibitors and PET imaging agents for neurodegenerative diseases (e.g., thioflavin-T analogs)—efficient late-stage O-difluoromethylation is a vital transformation.

This guide provides an authoritative, self-validating framework for the O-difluoromethylation of benzothiazole precursors. We evaluate field-proven difluorocarbene reagents and provide step-by-step, mechanistically grounded protocols designed for both scalability and functional group tolerance.

Mechanistic Rationale & Reagent Selection

The synthesis of aryl difluoromethyl ethers predominantly relies on the generation of a highly reactive difluorocarbene (:CF₂) intermediate, which rapidly undergoes electrophilic attack by a phenolate anion[1]. Because :CF₂ is short-lived and susceptible to hydrolysis or dimerization, the choice of reagent dictates the reaction's success.

  • Sodium Chlorodifluoroacetate (SCDA): A bench-stable, cost-effective, and non-ozone-depleting solid. Upon heating (typically 95–100 °C), it undergoes thermal decarboxylation and α-elimination of chloride to yield :CF₂[2]. This reagent is the industry standard for scalable, robust syntheses where the benzothiazole substrate can tolerate elevated temperatures[3].

  • Diethyl Bromodifluoromethylphosphonate: For thermally sensitive benzothiazole substrates, this phosphonate reagent undergoes rapid P–C bond cleavage upon basic hydrolysis at low temperatures (–78 °C to RT) to generate :CF₂[1]. It is highly chemoselective and tolerates enolizable carbonyls.

Mechanism A Difluorocarbene Source (e.g., SCDA) B Difluorocarbene (:CF2) A->B Activation (Heat / Base) E Difluoromethoxide Intermediate B->E C 7-Hydroxybenzothiazole D Phenolate Anion C->D Base (-H+) D->E + :CF2 F 7-(Difluoromethoxy) benzothiazole E->F Protonation (+H+)

Fig 1. Mechanistic pathway of O-difluoromethylation via difluorocarbene intermediates.

Comparative Data for O-Difluoromethylation Reagents

To guide synthetic planning, the following table summarizes the quantitative and operational metrics of the most common difluoromethylating reagents used for heteroaryl alcohols.

ReagentActivation ConditionsBase / SolventPrimary ByproductsScalabilityCost-Efficiency
Sodium Chlorodifluoroacetate (SCDA) Thermal (90–100 °C)Cs₂CO₃ / DMFCO₂, NaClExcellent (Multi-gram)High (Inexpensive)
Diethyl Bromodifluoromethylphosphonate Basic Hydrolysis (-78 °C to RT)Aq. KOH / CH₃CNDiethyl phosphate, KBrGoodModerate
TMS-CF₂Br Initiator (e.g., Acetate)K₂CO₃ / THFTMS-F, KBrModerateLow (Expensive)

Experimental Protocols

Protocol A: Scalable O-Difluoromethylation using SCDA

This protocol is optimized for multi-gram scale functionalization of robust 7-hydroxybenzothiazole precursors, adapting validated methodologies from Organic Syntheses[4].

Causality Note: Cesium carbonate (Cs₂CO₃) is selected over weaker bases (like K₂CO₃) because the larger cesium cation provides superior solubility of the phenolate ion pair in DMF. This high concentration of soluble phenolate is critical to outcompete the rapid hydrolysis of the :CF₂ intermediate. Furthermore, rigorous degassing is mandatory; trace oxygen reacts with electron-rich phenolates to form deeply colored quinone byproducts, while moisture consumes the carbene to form carbon monoxide and HF[4].

Workflow Step1 1. Substrate & Base Prep (DMF / Cs2CO3) Step2 2. Degassing (N2 Sparging, 1h) Step1->Step2 Step3 3. Reagent Addition (SCDA) Step2->Step3 Step4 4. Thermal Activation (95 °C, Monitor Gas) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5 Full Conversion (TLC/19F NMR) Step6 6. Purification (Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the scalable SCDA protocol.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried, two-neck round-bottom flask with 7-hydroxybenzothiazole (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) in anhydrous DMF (to yield a 0.5 M solution).

  • Degassing: Sparge the suspension with dry nitrogen for exactly 1 hour. Submerge the needle directly into the solvent to ensure thorough displacement of dissolved oxygen.

  • Reagent Addition: Briefly remove the septum and add Sodium chlorodifluoroacetate (SCDA, 2.8 equiv) in one portion under a heavy stream of nitrogen.

  • Thermal Activation: Equip the flask with a reflux condenser attached to a mineral oil bubbler. Heat the reaction mixture to an internal temperature of 95–100 °C.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO₂ release) must be observed in the bubbler as the internal temperature exceeds 85 °C. If bubbling does not occur, the SCDA reagent may have degraded via premature hydrolysis. The cessation of bubbling (typically after 2–4 hours) is a reliable physical indicator that the SCDA has been entirely consumed[2].

  • Quench & Extraction: Cool the reaction to room temperature. Quench with deionized water (3 volumes relative to DMF) to dissolve all inorganic salts. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers thoroughly with 5% aqueous LiCl (5 × 50 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure 7-(difluoromethoxy)benzothiazole.

Protocol B: Mild O-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate

For benzothiazole precursors bearing thermally labile functional groups (e.g., sensitive esters or epoxides), this low-temperature protocol is required[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the 7-hydroxybenzothiazole precursor (1.0 equiv) in a biphasic mixture of CH₃CN and 20% aqueous KOH (1:1 v/v, 0.2 M overall).

  • Cooling: Cool the vigorously stirring biphasic mixture to -10 °C using an ice/brine bath.

  • Reagent Addition: Add diethyl bromodifluoromethylphosphonate (2.0 equiv) dropwise via syringe over 15 minutes.

    • Self-Validation Checkpoint: The P–C bond cleavage is highly exothermic. Monitor the internal thermometer; a sudden spike in temperature validates that the difluorocarbene is actively generating. Adjust the addition rate to strictly maintain the internal temperature below 0 °C. Allowing the temperature to spike will result in carbene dimerization (forming tetrafluoroethylene gas) rather than productive substrate capture.

  • Maturation: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for an additional 30 minutes. Monitor completion via TLC (UV, 254 nm).

  • Workup: Dilute the mixture with water and extract with DCM. The primary byproduct, diethyl phosphate, is highly water-soluble and is cleanly partitioned into the aqueous waste during this step. Dry and concentrate the organic layer.

References

  • Source:Organic Syntheses (Garg, N. K., et al., 2024)
  • Source:Journal of Fluorine Chemistry / Thieme (Hu, J., et al., 2011)
  • Source:Organic Letters (Greaney, M. F., et al., 2013)

Sources

using 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Benzothiazole Building Block

The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Its rigid, bicyclic structure and ability to engage in various biological interactions make it a privileged scaffold in drug design.[4][5] The functionalization of this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.

This guide focuses on 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole , a highly valuable pharmaceutical intermediate. Its utility stems from two key structural features:

  • The 2-Bromo Handle: The bromine atom at the C-2 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for drug discovery.[6]

  • The 7-Difluoromethoxy Group (-OCF₂H): The incorporation of fluorine is a well-established strategy in modern medicinal chemistry. The difluoromethoxy group acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl (-OH) or thiol (-SH) functionalities.[7] It can significantly enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby protons, thereby fine-tuning the drug-like properties of the final compound.

This document provides detailed application notes and protocols for leveraging 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Physicochemical Properties & Reactivity Profile

Before proceeding to synthetic protocols, understanding the inherent properties of the intermediate is crucial for experimental design.

PropertyValue / DescriptionRationale & Implication
Molecular Formula C₈H₄BrF₂NOS
Molecular Weight 276.09 g/mol Essential for accurate molar calculations of reagents.
Appearance Typically an off-white to pale yellow solid.Visual check for purity; significant deviation may indicate impurities.
Key Reactive Site Carbon-Bromine bond at the C-2 position.This bond is the target for oxidative addition by a Palladium(0) catalyst, initiating cross-coupling reactions.
Electronic Nature The benzothiazole ring is electron-deficient. The -OCF₂H group is strongly electron-withdrawing.The electron-deficient nature of the aryl bromide facilitates the oxidative addition step in Pd-catalyzed cycles, often leading to higher reactivity compared to electron-rich aryl bromides.
Solubility Generally soluble in common organic solvents like Dioxane, Toluene, DMF, and THF. Poorly soluble in water.Dictates the choice of solvent systems for reactions and purification. Anhydrous solvents are critical for most coupling reactions.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[8][9] It is exceptionally useful for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in marketed drugs.

Principle of the Reaction

The reaction proceeds via a palladium catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of the benzothiazole. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and base). Finally, reductive elimination occurs to form the new C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 1 PdII_Br L₂Pd(II)(Ar)(Br) OxAdd->PdII_Br Transmetal Transmetalation (Ar'-B(OR)₂) PdII_Br->Transmetal 2 PdII_Ar L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim 3 RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArBr 2-Bromo-7-(difluoromethoxy) benzo[d]thiazole ArBr->OxAdd ArBoronic Ar'-B(OH)₂ + Base ArBoronic->Transmetal Buchwald_Hartwig_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation A Dry Schlenk flask under N₂/Ar B Add Ar-Br, Amine, Base, and Catalyst/Ligand A->B C Add degassed anhydrous solvent B->C D Heat to 80-120 °C with stirring C->D E Monitor by TLC or LC-MS D->E F Cool and quench (if necessary) E->F G Aqueous work-up (extraction) F->G H Dry and concentrate G->H I Purify via chromatography H->I

Sources

click chemistry applications of fluorinated benzothiazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Click Chemistry Applications of Fluorinated Benzothiazole Scaffolds in Drug Discovery and Molecular Imaging

Executive Summary

The planar bicyclic benzothiazole framework is a highly privileged scaffold in medicinal chemistry, exhibiting profound efficacy across oncology, neurology, and infectious diseases[1]. Recent advancements have demonstrated that functionalizing this core with fluorine—specifically at the C-5 or C-6 positions—drastically improves its metabolic stability, lipophilicity, and target binding affinity[1]. When this fluorinated pharmacophore is combined with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," researchers can rapidly generate robust 1,2,3-triazole hybrids. This guide details the mechanistic causality and provides self-validating protocols for two primary applications of this chemistry: the synthesis of targeted anticancer therapeutics and the late-stage generation of


F-radiolabeled Positron Emission Tomography (PET) imaging agents[1][2].

Mechanistic Rationale: The Convergence of Fluorine, Benzothiazoles, and Click Chemistry

Why Fluorinate the Benzothiazole Core? Unmodified benzothiazoles are highly susceptible to rapid Phase I metabolism via Cytochrome P450 enzymes. The strategic installation of an electron-withdrawing fluorine atom at the C-5 position (as seen in the clinical candidate 5F-203) blocks oxidative degradation, thereby extending the biological half-life[1]. Furthermore, the high electronegativity of fluorine modulates the pKa of adjacent amines, enhancing blood-brain barrier (BBB) penetration—a critical requirement for neuro-diagnostic agents like flutemetamol[1].

Why CuAAC Click Chemistry? The 1,2,3-triazole ring generated via CuAAC is not merely a passive linker; it acts as a rigid bioisostere for amide bonds. Triazoles are highly robust against metabolic degradation, and their nitrogen atoms (N2 and N3) serve as excellent hydrogen bond acceptors, facilitating strong dipole-dipole interactions within kinase active sites[3]. Furthermore, CuAAC is bioorthogonal, proceeding with near-perfect 1,4-regioselectivity and high yields even in complex aqueous environments, making it ideal for time-sensitive applications like radiolabeling[4].

Application 1: Late-Stage F-Radiolabeling for PET Imaging

Causality & Context

In the development of dual-mode PET/optical imaging probes and Alzheimer's diagnostics (e.g., amyloid-


 binders), 

F is the radionuclide of choice due to its ideal positron emission profile[2]. However, its short half-life (

min) demands highly efficient, late-stage radiolabeling[2]. Click chemistry solves this by allowing a pre-synthesized fluorinated benzothiazole alkyne to be rapidly conjugated with an [

F]fluoro-azide in aqueous media.
Protocol 1: Self-Validating CuAAC Radiolabeling of Benzothiazole Scaffolds

This protocol utilizes THPTA to stabilize the Cu(I) catalyst, ensuring rapid kinetics necessary for short-lived isotopes.

Reagents & Materials:

  • Fluorinated benzothiazole alkyne precursor (1.0 mg) *[

    
    F]Fluoro-azide (100–500 MBq in 100 
    
    
    
    L DMF)
  • CuSO

    
     (0.1 M in water)
    
  • Sodium ascorbate (0.5 M in water)

  • THPTA ligand (0.1 M in water)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a sterile microcentrifuge tube, mix 10

    
    L of CuSO
    
    
    
    solution with 20
    
    
    L of THPTA ligand. Causality: Pre-mixing ensures the formation of the Cu-THPTA complex, which protects Cu(I) from disproportionation and oxidation in the aqueous radiolabeling environment.
  • Reduction: Add 15

    
    L of sodium ascorbate to the catalyst mixture. The solution will turn from blue to colorless, indicating the successful reduction of Cu(II) to the catalytically active Cu(I).
    
  • Cycloaddition: Add the benzothiazole alkyne precursor (dissolved in 50

    
    L DMF) to the reaction vessel, followed immediately by the [
    
    
    
    F]fluoro-azide.
  • Incubation: Heat the sealed vial at 60 °C for 15 minutes. Causality: Mild heating accelerates the cycloaddition to outpace the radioactive decay of

    
    F.
    
  • System Validation & Quality Control (Self-Validating Step):

    • Radio-TLC: Spot 1

      
      L of the crude mixture on a silica gel plate. Develop in EtOAc/Hexane (1:1). The disappearance of the mobile [
      
      
      
      F]fluoro-azide spot and the appearance of a baseline-resolved product spot validates conversion.
    • Radio-HPLC: Co-inject the crude radioactive mixture with a non-radioactive

      
      F-benzothiazole-triazole reference standard. Validation is achieved only if the radioactive peak's retention time exactly matches the UV absorbance peak of the reference standard. 
      

G N1 [18F]Fluoride (Cyclotron) N2 [18F]Fluoro-azide Intermediate N1->N2 Nucleophilic Substitution N4 CuAAC Click Reaction (CuSO4, NaAsc, THPTA) N2->N4 Reactant A N3 Fluorinated Benzothiazole Alkyne Precursor N3->N4 Reactant B N5 Radio-HPLC Purification N4->N5 Crude Mixture N6 [18F]-Benzothiazole-Triazole PET Tracer N5->N6 Pure Formulation

Workflow for late-stage 18F-radiolabeling of benzothiazoles via CuAAC.

Application 2: Synthesis of Targeted Anticancer Hybrids

Causality & Context

Fluorinated benzothiazole-triazole hybrids have demonstrated potent submicromolar cytotoxicity against human cancer cell lines (e.g., A549, MCF-7) by acting as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors[1][3]. The triazole ring mimics the peptide bonds of natural kinase substrates, while the C-5 fluorine atom increases the lipophilicity required to cross the cell membrane and enter the hydrophobic kinase pocket[1].

Protocol 2: Self-Validating Synthesis of Fluoro-Benzothiazole-Triazoles

Reagents & Materials:

  • 2-Ethynyl-5-fluorobenzothiazole (1.0 equiv)

  • Substituted aryl azide (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: THF/H

    
    O (1:1 v/v)
    

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2-ethynyl-5-fluorobenzothiazole and the aryl azide. Dissolve in the THF/H

    
    O mixture.
    
  • Catalyst Addition: Add CuI and DIPEA to the stirring solution. Causality: DIPEA acts as a base to deprotonate the terminal alkyne, forming the critical copper-acetylide intermediate required to drive the catalytic cycle. The biphasic THF/H

    
    O solvent system ensures solubility of both the organic precursors and the transition state complex.
    
  • Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Workup: Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • System Validation & Quality Control (Self-Validating Step):

    • LC-MS: Analyze the crude solid. The complete disappearance of the alkyne mass peak and the dominant presence of the

      
       adduct corresponding to the triazole hybrid validates the cycloaddition.
      
    • 
      H NMR (500 MHz, DMSO-d
      
      
      
      ):Validation is confirmed by the presence of a distinct singlet at
      
      
      8.20–8.50 ppm.
      This peak corresponds to the isolated proton on the 1,2,3-triazole ring, confirming absolute 1,4-regioselectivity (a 1,5-disubstituted byproduct would present a shifted peak and different coupling environment).

G N1 Fluoro-Benzothiazole Triazole Hybrid N2 Cell Membrane Penetration N1->N2 High Lipophilicity N3 EGFR Kinase Domain Binding N2->N3 Oncology Route N4 Amyloid-Beta Fibril Binding N2->N4 Neurology Route N5 Inhibition of Downstream Signaling (PI3K/AKT) N3->N5 ATP-competitive N7 PET Signal Emission (Diagnostic) N4->N7 18F Decay N6 Apoptosis in Cancer Cells N5->N6 Cytotoxicity

Dual pharmacological pathways of fluoro-benzothiazole-triazole hybrids.

Quantitative Data Summary

The table below summarizes the pharmacological and radiochemical metrics of key fluorinated benzothiazole-triazole derivatives synthesized via click chemistry, highlighting their versatile applications[1][2][3].

Compound ClassPrimary Target / ApplicationKey Cell Lines / PathologyPerformance Metric (IC

/ RCY)
Structural Advantage
5-Fluoro-Benzothiazole-Triazole Hybrids EGFR Kinase Inhibition (Oncology)A549, MCF-7, HCT-116IC

= 0.69 – 4.82

M
C-5 Fluorine prevents CYP1A1 oxidation; Triazole enhances H-bonding.
Fluoro-bis(benzothiazole)-Triazoles Antimicrobial & Cytotoxic AgentU937, THP-1, Colo205Submicromolar cytotoxicityDual scaffolds increase lipophilicity; Triazole bridges active sites.
[

F]Flutemetamol-Triazole Analogs
Amyloid-

Plaque Binding (PET)
Alzheimer's Disease ModelsRCY = 9.7% – 19.2% (d.c.)Bioorthogonal click enables late-stage

F insertion before decay.
C-5/C-6 Dual-Fluorinated Hybrids PI3K/AKT Pathway InhibitionPC-3, 22Rv1, MCF-7IC

= 0.10 – 0.23

M
Synergistic antiproliferative effect; maximum metabolic resistance.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI
  • Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole)
  • Fluorine-18-Labeled Fluorescent Dyes for Dual-Mode Molecular Imaging N
  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Organic Chemistry Frontiers (RSC Publishing)

Sources

Advanced Protocol for the Lithiation and Functionalization of 7-Difluoromethoxy Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-difluoromethoxy benzothiazole scaffold is a highly privileged pharmacophore, appearing frequently in modern drug discovery programs, including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[1]. The difluoromethoxy (–OCHF₂) group acts as a lipophilic, moderately electron-withdrawing bioisostere for halogens or methoxy groups. However, the functionalization of this scaffold via organolithium chemistry presents a significant regiochemical challenge.

As a Senior Application Scientist, I have designed this guide to address the competing acidic sites on the benzothiazole ring. This protocol details the causal mechanisms and exact methodologies required to achieve either thermodynamic C2-functionalization or Directed ortho-Lithiation (DoM) at the C6 position, ensuring high yield and preventing catastrophic ring-opening degradation.

Mechanistic Rationale & Regiochemical Control

To successfully functionalize 7-difluoromethoxy benzothiazoles, one must navigate the inherent electronic hierarchy of the molecule's protons [2].

1. The C2-Acidity vs. Ring Opening (Kinetic/Thermodynamic Control) The C2 proton of an unblocked benzothiazole is exceptionally acidic (pKa ~29 in DMSO) due to the combined inductive effects of the adjacent sulfur and nitrogen heteroatoms. Consequently, treatment with standard alkyllithium reagents (e.g., n-BuLi) will exclusively deprotonate the C2 position. Causality in Experimental Design: 2-Lithiobenzothiazoles exist in a delicate equilibrium with their ring-opened isomer, 2-isocyanobenzenethiolate. Above -40 °C, this electrocyclic ring opening becomes irreversible, leading to complete degradation of the starting material. Therefore, strict cryogenic control (–78 °C) is non-negotiable during the metalation and electrophilic trapping phases.

2. The –OCHF₂ Directed ortho-Lithiation Effect (DoM) The difluoromethoxy group is a recognized Directed Metalation Group (DMG). The oxygen lone pairs coordinate the lithium cation, while the highly electronegative fluorine atoms inductively acidify the adjacent ortho protons (C6 and C8, though C8 is part of the fused system, leaving C6 as the target)[3]. Causality in Experimental Design: To force metalation at C6 via DoM, the highly reactive C2 position must be blocked (e.g., using 2-chloro-7-(difluoromethoxy)benzothiazole). Furthermore, highly nucleophilic bases like n-BuLi cannot be used with C2-halogenated substrates due to competing halogen-metal exchange or nucleophilic aromatic substitution (S_NAr). Instead, the non-nucleophilic, sterically hindered base Lithium 2,2,6,6-tetramethylpiperidide (LTMP) must be employed to achieve clean C6-deprotonation.

G Sub1 7-OCHF2-Benzothiazole (Unblocked C2) Base1 n-BuLi, THF, -78°C Sub1->Base1 Sub2 2-Chloro-7-OCHF2-Benzothiazole (Blocked C2) Base2 LTMP, THF, -78°C Sub2->Base2 Int1 2-Lithio-7-OCHF2-Benzothiazole (Highly Unstable) Base1->Int1 Int2 6-Lithio-2-Chloro-7-OCHF2-Benzothiazole (DoM Stabilized) Base2->Int2 Degradation Irreversible Ring Opening (> -40°C) Int1->Degradation Temp > -40°C Prod1 C2-Functionalized Product Int1->Prod1 Electrophile (E+) Prod2 C6-Functionalized Product Int2->Prod2 Electrophile (E+)

Regioselective lithiation pathways for 7-difluoromethoxy benzothiazoles based on C2-substitution.

Experimental Workflows

The following protocols are designed as self-validating systems. Visual cues and precise temperature checkpoints are included to ensure the integrity of the organometallic intermediates.

Protocol A: Regioselective C2-Formylation of 7-(Difluoromethoxy)benzothiazole

Objective: Introduce a formyl group at the C2 position using standard alkyllithium chemistry.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 7-(difluoromethoxy)benzothiazole (1.0 mmol, 201 mg) and anhydrous THF (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to –78 °C for 15 minutes. Validation: Use an internal thermocouple; the temperature must not rise above –75 °C during addition.

  • Metalation: Add n-Butyllithium (1.05 mmol, 2.5 M in hexanes, 0.42 mL) dropwise over 5 minutes down the side of the flask.

    • In-Process Control: The solution will rapidly transition from colorless to a deep yellow/orange, confirming the formation of the 2-lithio species.

  • Aging: Stir the carbanion solution at –78 °C for exactly 30 minutes. Do not extend this time, as slow degradation occurs even at cryogenic temperatures.

  • Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 mmol, 110 mg) neat, in one rapid portion. Stir for 15 minutes at –78 °C.

  • Quenching & Workup: Quench the reaction while still in the cold bath by adding saturated aqueous NH₄Cl (5 mL). Remove the bath and allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: C6-Iodination via DoM of 2-Chloro-7-(difluoromethoxy)benzothiazole

Objective: Leverage the –OCHF₂ group to direct lithiation to the C6 position, utilizing a C2-blocked substrate and a non-nucleophilic base.

  • Base Generation (LTMP): In a flame-dried 50 mL Schlenk flask under argon, add 2,2,6,6-tetramethylpiperidine (TMP) (1.2 mmol, 170 mg) and anhydrous THF (8 mL). Cool to 0 °C in an ice bath. Add n-BuLi (1.1 mmol, 2.5 M in hexanes, 0.44 mL) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of LTMP.

  • Cryogenic Cooling: Cool the LTMP solution to –78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve 2-chloro-7-(difluoromethoxy)benzothiazole (1.0 mmol, 235 mg) in anhydrous THF (2 mL). Add this solution dropwise to the LTMP over 10 minutes.

    • In-Process Control: A subtle color change to pale yellow indicates the formation of the highly stabilized 6-lithio intermediate.

  • Aging for DoM: Stir at –78 °C for 1.5 hours. The inductive effect of the –OCHF₂ group requires a longer metalation time compared to C2-deprotonation.

  • Electrophilic Trapping: Add a solution of Iodine (I₂) (1.5 mmol, 380 mg) in THF (3 mL) dropwise until the dark brown color of iodine persists in the reaction mixture.

  • Quenching & Workup: Quench at –78 °C with 10% aqueous Na₂S₂O₃ (10 mL) to reduce residual iodine. Warm to room temperature. Extract with Dichloromethane (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.

Quantitative Regioselectivity Data

The following table summarizes the expected outcomes based on substrate selection and base pairing, demonstrating the strict regiochemical control achievable with these protocols.

SubstrateBase (Eq.)Temp (°C)ElectrophileMajor ProductRegioselectivityIsolated Yield
7-OCHF₂-Benzothiazolen-BuLi (1.05)–78 °CDMF2-Formyl-7-OCHF₂-BTZ>98% (C2)82%
7-OCHF₂-Benzothiazolen-BuLi (1.05)–20 °CDMFDegradation ProductsN/A (Ring Open)<10%
2-Cl-7-OCHF₂-Benzothiazolen-BuLi (1.10)–78 °CI₂Complex MixtureS_NAr / Exchange15%
2-Cl-7-OCHF₂-BenzothiazoleLTMP (1.10)–78 °CI₂2-Cl-6-Iodo-7-OCHF₂-BTZ>95% (C6)78%
2-Cl-7-OCHF₂-BenzothiazoleLTMP (1.10)–78 °CCO₂ (s)2-Cl-7-OCHF₂-BTZ-6-COOH>95% (C6)74%

Note: BTZ = Benzothiazole. Yields represent isolated, chromatographically pure material.

References
  • Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use.World Intellectual Property Organization (WIPO) Patents. Verified application of 7-difluoromethoxy benzothiazole derivatives in medicinal chemistry.
  • Fluorine in Heterocyclic Chemistry Volume 2. Springer / National Academic Digital Library. Comprehensive review of the electronic effects of fluorine substitution on benzazole ring systems and their lithiation behavior. URL:[Link]

  • The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society. Detailed physical organic analysis of the –OCHF₂ group's inductive and directing capabilities. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-bromo-7-(difluoromethoxy)benzo[d]thiazole .

The benzothiazole core is a highly privileged scaffold in drug discovery[1]. In this specific molecule, the difluoromethoxy (-OCF


H) group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl/thiol groups, significantly improving membrane permeability[2]. However, the 2-bromo position is highly electrophilic and susceptible to nucleophilic aromatic substitution (S

Ar)[2]. The combination of a highly lipophilic tail and a reactive, polarizable core dictates our purification strategy.
Purification Workflow

G Crude Crude Reaction Mixture Triage LC-MS & TLC Profiling Crude->Triage Polar Polar Impurities (2-OH, 2-NH2) Triage->Polar Major NonPolar Lipophilic Impurities (Debromo, Isomers) Triage->NonPolar Major NP Normal Phase (Silica) Hexanes/EtOAc Polar->NP RP RP-HPLC (C18) MeCN/H2O + 0.1% FA NonPolar->RP NP->RP If co-elution occurs Pure Pure 2-Bromo-7-(OCF2H) benzothiazole NP->Pure If baseline resolved RP->Pure

Workflow for the isolation of 2-bromo-7-(difluoromethoxy)benzothiazole from crude mixtures.

Troubleshooting Guide: Impurity Profiling & Separation Strategies

Q: My TLC shows a heavy, streaking spot near the baseline (R


 ~0.1 in 9:1 Hexanes/EtOAc). What is this and how do I remove it? 
A: Causality: This is likely the 2-hydroxy-7-(difluoromethoxy)benzo[d]thiazole byproduct or the unreacted 2-amino precursor (if synthesized via a Sandmeyer-type reaction using CuBr

[3]). The 2-bromo position is highly activated and susceptible to hydrolysis during aqueous workup. Resolution: These polar impurities are easily separated from the highly lipophilic target using normal phase silica gel chromatography.

Q: LC-MS analysis of my "pure" silica gel fraction shows a co-eluting mass of[M-Br+H]


. How do I separate this? 
A: Causality: You are observing the debrominated byproduct, 7-(difluoromethoxy)benzo[d]thiazole. Because the highly lipophilic -OCF

H group dominates the molecule's interaction with the silica stationary phase, the R

difference between the brominated and debrominated species on normal phase is negligible. Resolution: Transition to Reverse-Phase HPLC (RP-HPLC). The heavy bromine atom significantly increases the logP of the target molecule, causing it to elute later than the debrominated byproduct on a C18 column.

Q: Can I use methanol instead of ethyl acetate for normal phase purification? A: Causality: No. The 2-bromo position of the benzothiazole ring is highly electrophilic. Methanol, particularly if trace basic impurities are present on the silica gel, can act as a nucleophile, leading to the formation of 2-methoxy-7-(difluoromethoxy)benzo[d]thiazole via S


Ar.
Resolution: Stick to strictly non-nucleophilic solvent systems like Hexanes/Ethyl Acetate or Heptane/MTBE[4].
Quantitative Data Summaries

Use the following reference table to identify your target and common impurities during fraction analysis.

CompoundExpected R

(9:1 Hexanes:EtOAc)
Relative RP-HPLC RTESI-MS [M+H]

(m/z)
2-Bromo-7-(OCF

H)benzothiazole
0.65 1.00 (Reference)280.0 / 282.0 (Isotope)
7-(OCF

H)benzothiazole (Debromo)
0.600.85202.0
2-Hydroxy-7-(OCF

H)benzothiazole
0.150.60218.0
2-Amino-7-(OCF

H)benzothiazole
0.100.45217.0
Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you verify the success of a step before committing your entire batch to the next phase.

Protocol A: Normal-Phase Flash Chromatography (Silica Gel)

Objective: Isolate the target from polar byproducts (2-OH, 2-NH


).
  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add Celite or deactivated silica gel (2× the crude weight). Evaporate the DCM under reduced pressure to yield a free-flowing powder[4].

    • Causality: Dry loading prevents band broadening caused by the poor solubility of benzothiazole mixtures in the initial non-polar mobile phase.

  • Column Equilibration: Pack and equilibrate a silica gel column with 100% Hexanes.

  • Elution Gradient: Run a shallow gradient from 0% to 15% Ethyl Acetate in Hexanes over 10 column volumes (CV).

  • Fraction Collection & Self-Validation: Collect fractions based on UV absorbance (254 nm).

    • Validation Check: Before pooling, perform TLC co-spotting of the leading and tailing fractions against the crude mixture. If the trailing edge shows a faint spot at R

      
       ~0.15, discard it to ensure absolute exclusion of the 2-hydroxy impurity.
      
Protocol B: Preparative Reverse-Phase HPLC

Objective: Separate the 2-bromo target from the debrominated byproduct.

  • System Setup: Equip a preparative HPLC with a C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid ensures sharp peak shapes by suppressing the ionization of any trace basic impurities, while the -OCF

      
      H group remains completely stable under these mildly acidic conditions.
      
  • Gradient Method: Initiate at 40% B, hold for 2 minutes, then ramp to 90% B over 20 minutes.

  • Injection & Self-Validation: Inject the sample dissolved in DMSO or MeCN.

    • Validation Check: The debrominated impurity will elute first (lower logP). Collect the main peak (target). Immediately run a 1 µL analytical LC-MS injection of the pooled fraction to confirm the absolute absence of the m/z 202 [M+H]

      
       peak before proceeding to lyophilization.
      
Frequently Asked Questions (FAQs)

Q: Is the difluoromethoxy group stable during the acidic conditions of RP-HPLC? A: Yes. Unlike standard alkyl ethers, the -OCF


H group is remarkably stable to acidic modifiers (like 0.1% Formic Acid or TFA). The strong electron-withdrawing effect of the fluorine atoms stabilizes the C-O bond against acidic cleavage.

Q: Why does my product turn dark upon prolonged storage at room temperature? A: Benzothiazoles, particularly those with reactive 2-halo substitutions, can undergo slow intermolecular degradation or photolytic debromination if exposed to light and ambient moisture. Store the purified solid in an amber vial under an inert atmosphere (argon/nitrogen) at -20°C.

References
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. cas.cn.
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole deriv
  • Application Note: Purification of 2,4-Dichloro-5-(difluoromethoxy)
  • WO2008124393A1 - Benzothiazole derivatives and their use as protein kinase inhibitors. google.com.

Sources

overcoming steric hindrance in 7-substituted benzothiazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Peri" Problem

Welcome to the technical support hub for benzothiazole functionalization. If you are here, you are likely facing low yields or failed couplings at the C7 position .

In the benzothiazole scaffold, the C7 position (adjacent to the bridgehead) presents a unique steric challenge known as the peri-interaction . Unlike C4 (which is peri to the Nitrogen lone pair), C7 is peri to the Sulfur atom. The large van der Waals radius of sulfur (1.80 Å) creates a "bay region" effect that blocks standard catalyst approach vectors.

This guide provides three distinct workflows to overcome this barrier:

  • The Bypass: Using ring-opening/closing mechanics for direct C-H activation.

  • The Ram: Using specialized ligands to force cross-coupling on 7-halo precursors.

  • The Architect: De novo synthesis strategies to install the group before the ring closes.

Module 1: Direct C-H Arylation at C7 (The "Bypass" Protocol)

User Issue: "I need to arylate the C7 position, but standard Pd-catalyzed C-H activation gives me a mixture of C2 and C4, or nothing at all."

Technical Insight: Standard C-H activation favors the most acidic proton (C2). To hit C7, you must use a mechanism that temporarily breaks the heteroatomic ring or uses the sulfur as a directing group. The Doucet Protocol utilizes a phosphine-free system where the benzothiazole ring is believed to undergo a reversible ring-opening, allowing the metal to coordinate to the sulfur and activate the adjacent C7 position.

Workflow Diagram: C7 Regioselective Activation

C7_Activation Start Substrate: Benzothiazole Reagent Reagents: PdCl2 (5 mol%) PivOK (2 equiv) Ar-Br Start->Reagent Mix in NMP Mechanism Mechanism: Coordination-Assisted C-H Cleavage Reagent->Mechanism 150°C Product Product: 7-Arylbenzothiazole Mechanism->Product >80% Regioselectivity

Caption: Phosphine-free Pd-catalyzed C-H arylation pathway utilizing PivOK to direct regioselectivity to C7.

Experimental Protocol: Phosphine-Free C7 Arylation
ParameterSpecificationNote
Catalyst PdCl₂ (unligated)Do NOT use phosphines. Phosphines block the coordination site needed for the sulfur-directed mechanism.
Base PivOK (Potassium Pivalate)Essential. The pivalate acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) step.
Solvent NMP (N-Methyl-2-pyrrolidone)High boiling point required (150°C). DMA is a viable alternative.
Stoichiometry 2.0 equiv Base, 1.5 equiv Ar-BrExcess base prevents catalyst poisoning by HBr.

Step-by-Step:

  • Charge a dried Schlenk tube with benzothiazole (1.0 mmol) , Aryl Bromide (1.5 mmol) , PdCl₂ (0.05 mmol) , and PivOK (2.0 mmol) .

  • Evacuate and backfill with Argon (3x).

  • Add NMP (4 mL) via syringe.

  • Heat to 150°C for 16–24 hours.

  • Troubleshooting: If conversion is low, add 10 mol% CuI as a co-catalyst to facilitate the oxidative addition of the aryl bromide.

Module 2: Cross-Coupling on 7-Halo-Benzothiazoles (The "Ram" Protocol)

User Issue: "I have 7-bromo-benzothiazole, but Suzuki/Buchwald couplings fail. The catalyst dies or I get dehalogenation."

Technical Insight: The sulfur atom at position 1 can chelate Pd, poisoning the catalyst. Furthermore, the bulky sulfur blocks the approach of the oxidative addition complex. To overcome this, you need Bulky, Electron-Rich Phosphines (Dialkylbiaryl phosphines) . These ligands create a protective "cone" around the Pd center, preventing sulfur poisoning and facilitating reductive elimination in crowded spaces.

Ligand Selection Matrix
Reaction TypeRecommended LigandCatalyst PrecursorWhy?
Suzuki-Miyaura XPhos or SPhos Pd₂(dba)₃ or Pd(OAc)₂XPhos is exceptionally good at coupling sterically hindered aryl chlorides/bromides.
Buchwald-Hartwig BrettPhos or RuPhos BrettPhos Pd G4These ligands prevent the formation of stable (unreactive) Pd-amine complexes and handle ortho-substitution well.
Negishi PepPSI-IPr (NHC-Pd precatalyst)NHC ligands bind tighter than phosphines, resisting displacement by the benzothiazole sulfur.
Experimental Protocol: Steric Suzuki Coupling

Target: Coupling 7-bromobenzothiazole with an ortho-substituted boronic acid.

  • Catalyst Prep: Use Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) . Pre-stir in solvent for 5 mins to form the active species (or use XPhos Pd G4).

  • Base: Use K₃PO₄ (3.0 equiv) . Crucial: Carbonate bases often fail with heteroaryl halides due to slower transmetallation. Phosphate is superior here.

  • Solvent: 1,4-Dioxane/Water (10:1) . The water is necessary to dissolve the inorganic base and activate the boronic acid.

  • Temperature: 100°C.

  • Troubleshooting: If you observe protodehalogenation (H replacing Br), it means oxidative addition happened, but transmetallation failed. Increase the boronic acid to 2.0 equiv and switch to n-Butanol as the solvent to change the solvation sphere.

Module 3: De Novo Synthesis (The "Architect" Protocol)

User Issue: "I cannot functionalize the ring. I need to build it from scratch."

Technical Insight: If the C7 position is too crowded for catalysis, install the substituent before forming the benzothiazole ring. The most robust route is the condensation of 3-substituted-2-aminothiophenols with aldehydes or acids.

Workflow Diagram: Retrosynthetic Logic

DeNovo Target Target: 7-Substituted Benzothiazole Precursor Precursor: 3-Substituted-2-aminothiophenol Target->Precursor Retrosynthesis (Ring Opening) Precursor->Target Condensation StartMat Starting Material: 2-Chloro-3-substituted-nitrobenzene Precursor->StartMat Sulfuration & Reduction Step1 Reaction: Aldehyde + Na2S2O5 (Oxidant) DMSO, 120°C Step1->Target

Caption: De novo assembly strategy avoiding late-stage functionalization of the hindered C7 position.

Protocol: Oxidative Cyclization (Metal-Free)

This method avoids transition metals entirely, preventing issues with sulfur poisoning.

  • Substrate: 2-Amino-3-methylbenzenethiol (to make 7-methylbenzothiazole).

  • Reagent: Aryl Aldehyde (1.0 equiv).

  • Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or simply Air/DMSO .

  • Procedure:

    • Dissolve aminothiophenol and aldehyde in DMSO .

    • Heat to 120°C in an open vessel (air acts as the terminal oxidant).

    • Reaction typically completes in 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] Formation of the Schiff base followed by intramolecular nucleophilic attack of the thiol and subsequent oxidation.

FAQ: Troubleshooting Specific Failures

Q1: I am trying to lithiate 7-bromobenzothiazole to react with an electrophile, but I get a complex mixture. Why? A: Benzothiazoles have an acidic proton at C2 (pKa ~28). Alkyl lithiums (n-BuLi) will attack C2 faster than they perform Lithium-Halogen exchange at C7.

  • Fix: Use LDA at -78°C to selectively deprotonate C2, trap with a silyl group (TMSCl) to block it, then perform your Li-Hal exchange at C7. Deprotect the TMS later with TBAF.

Q2: My Buchwald coupling at C7 works but yields are 30%. The rest is starting material. A: This indicates catalyst deactivation. The product (7-amino-benzothiazole) is a bidentate ligand (N3 and the new amine) that can chelate Pd.

  • Fix: Switch to BrettPhos Pd G4 . The bulky ligand prevents the product from binding back to the metal center. Also, ensure your solvent is strictly anhydrous; water kills the active catalyst species in aminations.

Q3: Can I use the Jacobson Cyclization for 7-substituted derivatives? A: Yes, but be careful with regioselectivity. Jacobson cyclization (radical cyclization of thiobenzanilides) on a meta-substituted aniline derivative gives a mixture of 5- and 7-substituted benzothiazoles. Sterics usually favor the 5-position (less hindered). The De Novo method (Module 3) is superior for ensuring the substituent ends up at C7.

References

  • Regioselective C-H Arylation: Abdellaoui, F., et al. (2016). "Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position." ACS Catalysis.[7] Link

  • Steric Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research. Link

  • De Novo Synthesis: Itoh, T., & Mase, T. (2007).[6] "A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling." Organic Letters. Link

  • Ir-Catalyzed Borylation: Mkhalid, I. A. I., et al. (2010). "C–H Activation for the Construction of C–B Bonds." Chemical Reviews. Link

Sources

separation of regioisomers in substituted benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the critical challenge of regioisomer separation in substituted benzothiazole synthesis, specifically focusing on the mixtures arising from the cyclization of meta-substituted precursors.

Topic: Separation of 5- and 7-Substituted Regioisomers in Benzothiazole Synthesis Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]

The Core Problem: Why You Have a Mixture

In the synthesis of benzothiazoles, particularly via the Jacobsen-Hugershoff cyclization (oxidative cyclization of thiobenzanilides) or the reaction of 3-substituted anilines with sulfur sources, regioisomerism is a fundamental challenge.

When a meta-substituted aniline derivative undergoes cyclization, the electrophilic sulfur intermediate can attack the aromatic ring at two available ortho positions:

  • Position 2 (Para to substituent): Yields the 6-substituted benzothiazole (usually the major product due to steric accessibility).

  • Position 6 (Ortho to substituent): Yields the 4-substituted benzothiazole (often minor).

However, the more insidious mixture occurs with meta-substituted thiobenzanilides. The cyclization can occur at the two ortho carbons relative to the nitrogen, leading to a mixture of 5-substituted and 7-substituted benzothiazoles.

Mechanistic Bifurcation (Jacobsen-Hugershoff)

The following diagram illustrates the divergence point where the radical cation or electrophilic sulfur species chooses between the two available steric/electronic sites.

JacobsenRegio cluster_products Competitive Cyclization Paths fill_start fill_start fill_inter fill_inter fill_prod fill_prod fill_warn fill_warn Start 3-Substituted Thiobenzanilide Inter Radical Cation / Sulfenyl Cation (Intermediate) Start->Inter Oxidation (e.g., K3Fe(CN)6) PathA Cyclization at C-2 (Sterically Hindered) Inter->PathA Attack ortho to R PathB Cyclization at C-6 (Less Hindered) Inter->PathB Attack para to R Note NOTE: Electronic nature of R (EDG vs EWG) dictates the major isomer ratio. Inter->Note Prod7 7-Substituted Benzothiazole (Thermodynamic Product) PathA->Prod7 Prod5 5-Substituted Benzothiazole (Kinetic Product) PathB->Prod5

Figure 1: Bifurcation pathway in the oxidative cyclization of meta-substituted thiobenzanilides leading to 5- and 7-regioisomers.

Module 1: Diagnostic & Analytical Troubleshooting

"I have a solid. Is it pure, or is it a mixture?"

Before attempting separation, you must confirm the presence of isomers. TLC is often insufficient because 5- and 7-isomers frequently possess nearly identical


 values.
Protocol: NMR Structural Assignment

The definitive method for distinguishing these isomers is 1H NMR coupling constants (


 values) .
Feature5-Substituted Benzothiazole 7-Substituted Benzothiazole
Spin System Isolated Proton (H-4) Contiguous Spin System (H-4, H-5, H-6)
H-4 Signal Doublet (

Hz)
. This is a meta-coupling to H-6.
Doublet (

Hz)
. This is an ortho-coupling to H-5.
H-6 Signal Doublet of Doublets (dd) . Large ortho (

) to H-7, small meta (

) to H-4.
Doublet (

Hz)
. Ortho-coupling to H-5.
H-5 Signal N/A (Substituted)Triplet/Multiplet (

)
. Two ortho neighbors (H-4 and H-6).
Key Identifier Look for a proton with only small coupling (H-4). If present, you have the 5-isomer.Look for three adjacent protons with strong ortho splitting (

Hz).

Troubleshooting Tip: If signals overlap in CDCl₃, switch to Benzene-d6 or Acetone-d6 . The aromatic solvent induced shift (ASIS) often resolves overlapping regioisomeric peaks.

Module 2: Purification Workflows

"My NMR shows a 60:40 mixture. How do I separate them?"

Method A: Fractional Recrystallization (Scalable)

This is the preferred method for >1g scales. Benzothiazoles are highly crystalline. The 5- and 7-isomers often have significantly different crystal lattice energies due to symmetry.

Solvent System: Ethanol (absolute) or Ethanol/Water (9:1).

  • 7-Substituted isomers are typically less soluble due to higher symmetry/packing efficiency compared to the "kinked" 5-substituted analogs.

Step-by-Step Protocol:

  • Dissolve the crude mixture in boiling Ethanol (10 mL per gram).

  • If not fully soluble, add Ethanol dropwise until clear.

  • Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.

  • Seed it: If you have a pure reference of the minor isomer, add a micro-crystal.

  • Filter the first crop. Analyze by NMR. This is usually enriched in the 7-substituted isomer.

  • Concentrate the mother liquor by 50% and cool to 0°C. Filter the second crop. This is often the 5-substituted isomer.

Method B: Flash Chromatography with Modifier (Precision)

Standard Hexane/Ethyl Acetate gradients often fail to separate these isomers (co-elution).

Optimized Mobile Phases:

  • Dichloromethane (DCM) / Methanol: Start 100% DCM, gradient to 2% MeOH. The polarizability of DCM interacts differently with the dipole moments of the 5- vs 7-isomers.

  • Toluene / Ethyl Acetate: Toluene provides

    
    -
    
    
    
    interactions with the benzothiazole core.
    • Ratio: 95:5 Toluene:EtOAc is a strong starting point for difficult separations.

Module 3: Synthetic Optimization (Prevention)

"Purification is failing. How do I stop the mixture from forming?"

If separation is impossible, you must alter the synthesis to enforce regiocontrol.

Strategy 1: Steric Blocking

If you require the 5-substituted isomer, use a para-substituted aniline precursor.

  • Why: A substituent at the para position (relative to the amine) blocks the formation of the 6-isomer, but this is for a different substitution pattern.

  • For 5- vs 7-control: Use a 3,4-disubstituted aniline where one group is a removable blocking group (e.g., Bromine) at the position you want to protect.

Strategy 2: Radical Cyclization vs. Condensation

The Jacobsen-Hugershoff (radical mechanism) is sensitive to electronics.

  • Alternative:Condensation of 2-aminothiophenols with aldehydes. [1]

    • If you can synthesize pure 2-amino-4-substituted-benzenethiol , condensation with an aldehyde yields exclusively the 6-substituted benzothiazole.

    • If you synthesize pure 2-amino-6-substituted-benzenethiol , condensation yields exclusively the 4-substituted benzothiazole.

    • Note: The challenge shifts to synthesizing the specific aminothiophenol, but this is often easier to purify than the final benzothiazole.

FAQ: Troubleshooting Specific Scenarios

Q: I am using the Jacobsen method with 3-fluorothiobenzanilide. Which isomer is major? A: The 7-fluoro isomer is typically the major product. The radical cyclization prefers the sterically less hindered position (away from the fluorine). However, the 5-fluoro isomer will be present (approx. 15-20%). Recrystallization from ethanol usually isolates the 7-fluoro isomer efficiently [1].

Q: My isomers are co-eluting on C18 HPLC. What can I change? A: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer superior selectivity for positional isomers of halogenated aromatics and heterocycles compared to standard C18, due to specific dipole-dipole and


-

interactions.

Q: Can I convert the mixture to separable derivatives? A: Yes. If your benzothiazole has a functional handle (e.g., an amine or phenol), derivatize it with a bulky group (e.g., Boc-protection or Tosylation). The steric bulk will significantly amplify the difference in


 values between the 5- and 7-isomers, allowing easy flash chromatography.

References

  • Hutchinson, I., et al. (2001). Antitumor benzothiazoles.[2][3][4] 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Journal of Medicinal Chemistry. Link

  • Gupta, A., & Rawat, S. (2010).[2] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Link

  • Jordan, A. D., et al. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. The Journal of Organic Chemistry. Link

  • Weekes, A. A., & Westwell, A. D. (2009). Synthesis and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis & Comparative Profiling: 1H NMR of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

Part 1: Executive Summary & Strategic Context

The Molecule: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole Role: Critical Intermediate / Scaffold Key Feature: The 7-Difluoromethoxy (


) moiety.

In medicinal chemistry, the


 group is a strategic bioisostere of the methoxy (

) group. It modulates lipophilicity (LogP) and metabolic stability (blocking O-dealkylation) while acting as a weak hydrogen bond donor.

The Analytical Challenge: Distinguishing the target molecule from its non-fluorinated precursor (7-hydroxy) or its methoxy analog requires precise interpretation of the proton NMR spectrum. The defining characteristic is the transformation of the oxygen-bound signal from a singlet (methoxy) to a distinctive, widely split triplet (


).

This guide provides a comparative analysis against the standard alternative (2-Bromo-7-methoxybenzo[d]thiazole) to validate structural integrity.

Part 2: Comparative Analysis (Target vs. Alternative)

The following table contrasts the 1H NMR profile of the target molecule against its most common analog. This comparison serves as the primary Quality Control (QC) checkpoint.

Solvent Standard:


 (Chloroform-d) at 298 K.
Frequency:  400 MHz or higher recommended due to complex splitting.
FeatureTarget: 2-Br-7-(

)-benzothiazole
Alternative: 2-Br-7-(

)-benzothiazole
Diagnostic Significance
O-Substituent Shift

6.50 – 6.90 ppm

3.90 – 4.05 ppm
CRITICAL. The massive downfield shift confirms the fluorinated carbon.
Multiplicity Triplet (

)
Singlet (

)
Confirms the presence of two Fluorine atoms.[1]
Coupling (

)

Hz
N/AThe "Giant Triplet." A signature of geminal H-F coupling.
Aromatic Region

7.20 – 7.80 ppm

6.80 – 7.70 ppm

is less electron-donating than

. Expect aromatic protons to shift slightly downfield (deshielded).
H-6 (Ortho to OR) Less Shielded (

7.2 ppm)
Highly Shielded (

6.9 ppm)
The

group strongly shields the ortho proton;

reduces this effect.

Part 3: Detailed Spectral Interpretation

The "Giant Triplet": The Signature

The most distinct feature of this spectrum is the proton on the difluoromethyl group. Unlike typical alkyl protons, this proton is coupled to two equivalent fluorine nuclei (


, spin 1/2).
  • Mechanism: Geminal coupling (

    
    ).
    
  • Appearance: A triplet with an extremely wide coupling constant (

    
     Hz).
    
  • Visual Check: On a standard 400 MHz spectrum, the two outer legs of the triplet will be separated by

    
    145 Hz (approx. 0.36 ppm), making it look like two separate broad singlets if the resolution is poor.
    
The Aromatic Region (Positions 4, 5, 6)

The benzothiazole core is substituted at positions 2 (Br) and 7 (


). This leaves a 3-spin system (H4, H5, H6) on the benzene ring.
  • H5 (Meta to bridgehead): Typically the most deshielded aromatic proton (

    
     7.6 – 7.8 ppm). Appears as a triplet  (or dd with similar 
    
    
    
    values) due to coupling with H4 and H6 (
    
    
    Hz).
  • H4 (Ortho to bridgehead): Doublet or dd (

    
     7.4 – 7.6 ppm).
    
  • H6 (Ortho to

    
    ):  The most shielded proton (
    
    
    
    7.1 – 7.3 ppm) due to the oxygen's resonance donation, though less shielded than in the methoxy analog. Appears as a doublet .

Part 4: Visualization of Analytical Logic

Diagram 1: Structural Confirmation Decision Tree

This workflow guides the chemist through the Go/No-Go decision process during synthesis or QC.

NMR_Decision_Tree Start Crude Product 1H NMR (CDCl3) Check_Region Check 6.5 - 7.0 ppm Region Start->Check_Region Triplet_Found Is there a Triplet (t) with J > 70 Hz? Check_Region->Triplet_Found Yes_Triplet Confirm OCF2H Group Triplet_Found->Yes_Triplet Yes No_Triplet Check 3.8 - 4.0 ppm Triplet_Found->No_Triplet No Aromatic_Check Analyze Aromatic Region (Integral = 3H) Yes_Triplet->Aromatic_Check Singlet_Found Singlet Found? No_Triplet->Singlet_Found Identify_Methoxy Product is Methoxy Analog (Starting Material/Side Product) Singlet_Found->Identify_Methoxy Yes (s, 3H) Identify_Hydroxy Broad Singlet > 9.0 ppm? (Phenol Precursor) Singlet_Found->Identify_Hydroxy No Final_QC QC PASS: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole Aromatic_Check->Final_QC Pattern: d, t, d

Caption: Logical workflow for distinguishing the difluoromethoxy target from common synthetic impurities.

Diagram 2: The Splitting Mechanism ( )

Understanding the origin of the "Giant Triplet."

Splitting_Tree Root Uncoupled Proton Signal (H-CF2) L1_Left Root->L1_Left L1_Right Root->L1_Right Split1 Split by Fluorine A (J ~ 72 Hz) L1_Left->Split1 L1_Right->Split1 L2_LL Split1->L2_LL L2_LR Split1->L2_LR L2_RL Split1->L2_RL L2_RR Split1->L2_RR Result Final Appearance: 1 : 2 : 1 Triplet L2_LL->Result Line 1 L2_LR->Result Line 2 (Overlap) L2_RL->Result Line 2 (Overlap) L2_RR->Result Line 3

Caption: Splitting tree demonstrating how coupling to two equivalent Fluorine atoms creates the signature 1:2:1 triplet.

Part 5: Experimental Protocol

To ensure reproducible data and avoid "ghost" peaks caused by rotamers or aggregation, follow this protocol.

1. Sample Preparation:

  • Mass: 5–10 mg of purified compound.

  • Solvent: 0.6 mL

    
     (99.8% D).
    
    • Note: If solubility is poor, use DMSO-

      
      , but expect the 
      
      
      
      triplet to shift slightly downfield (
      
      
      7.0 – 7.6 ppm).
  • Filtration: Filter through a cotton plug to remove suspended solids which cause line broadening.

2. Acquisition Parameters:

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.

  • Spectral Width (SW): Set to at least 14 ppm (–2 to 12 ppm) to ensure the wide triplet legs are not aliased.

  • Scans (NS): Minimum 16 scans. The

    
     proton is a single proton split into three lines (intensity 1:2:1), so the outer lines have only 0.25 intensity of a standard proton. Good S/N is required.
    
  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

3. Processing:

  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Integration:

    • Integrate the

      
       triplet across the entire width (approx 150 Hz). Normalize this to 1H.
      
    • Integrate the aromatic region (should sum to 3H).

References

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation (Supporting Information). Retrieved from [Link][1]

  • National Institutes of Health (PMC). (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • Vertex AI Search. (2024). Synthesis and Characterization of Difluoromethoxy-Substituted Benzo[d]Imidazole Derivatives. (Contextual grounding for OCF2H shifts).

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 7-Difluoromethoxy Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is foundational to progress. Benzothiazoles represent a privileged scaffold in medicinal chemistry, and the introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), is a key strategy for modulating metabolic stability, lipophilicity, and bioavailability.[1] Understanding the spectroscopic signature of these molecules is paramount. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-difluoromethoxy substituted benzothiazoles, offering a comparative framework, predictive insights, and robust experimental protocols for unambiguous characterization.

The Unique Influence of the -OCHF₂ Group in ¹³C NMR

The interpretation of ¹³C NMR spectra for compounds containing fluorine can be complex due to carbon-fluorine (C-F) coupling.[2] Unlike standard ¹H-decoupled spectra where all signals ideally appear as singlets, C-F coupling persists, often leading to multiplets that can overlap with other signals.[1] The difluoromethoxy group imparts several key features to the ¹³C NMR spectrum:

  • Direct Coupling (¹JCF): The carbon of the -OCHF₂ group itself will experience a large one-bond coupling to the two fluorine atoms, appearing as a triplet in the ¹H-decoupled spectrum.

  • Long-Range Coupling: Carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away from the fluorine atoms will exhibit smaller couplings, providing crucial information for signal assignment.[2]

  • Electronic Effects: The -OCHF₂ group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine and oxygen atoms. This generally leads to a deshielding (downfield shift) of nearby carbon atoms. It also has a weaker electron-donating resonance effect (+R) from the oxygen lone pairs, which can influence the electron density of the aromatic system.

Comparative Analysis of Substituted Benzothiazoles

Direct experimental data for a wide range of 7-substituted benzothiazoles is not always centrally available. However, by analyzing data from related substituted benzothiazoles, we can predict and understand the expected chemical shifts for a 7-OCHF₂ derivative. The table below presents known ¹³C NMR data for representative 2- and 6-substituted benzothiazoles to establish a baseline for comparison.

CompoundC2C4C5C6C7C3aC7aReference
2-Phenylbenzothiazole168.1126.4125.2126.4121.6135.1154.2[3]
2-Phenyl-6-(trifluoromethyl)benzothiazole171.2127.3123.5124.2 (q)119.3135.1156.1[3]
2-(tert-butyl)benzothiazole181.8125.7124.5122.7121.5135.0153.3[4]

Note: Numbering follows standard IUPAC convention. Data acquired in CDCl₃. Chemical shifts (δ) in ppm.

Predicted Shifts for 7-Difluoromethoxy-2-phenylbenzothiazole:

Based on the electronic principles, we can forecast the impact of a 7-OCHF₂ group relative to the unsubstituted 2-phenylbenzothiazole:

  • C7: Expected to shift significantly downfield due to the direct attachment to the electronegative oxygen atom of the -OCHF₂ group.

  • C6 & C7a: These adjacent carbons will be deshielded (shifted downfield) due to the strong -I effect of the substituent. They will also likely exhibit a small ²JCF or ³JCF coupling.

  • C5 & C4: The inductive effect diminishes with distance, so smaller downfield shifts are anticipated.

  • -OCHF₂ Carbon: This carbon will appear as a triplet with a large ¹JCF coupling constant (typically > 200 Hz) in a region characteristic for carbons attached to two fluorines.[5]

The diagram below illustrates the primary electronic influence of the 7-OCHF₂ substituent on the benzothiazole ring.

cluster_mol Benzothiazole Ring C7 C7 C6 C6 C5 C5 C4 C4 C7a C7a C3a C3a OCHF2 -OCHF₂ Group OCHF2->C7 Direct attachment OCHF2->C6 OCHF2->C5 OCHF2->C7a Inductive Strong Inductive Withdrawal (-I) Resonance Weak Resonance Donation (+R)

Caption: Electronic effects of the 7-OCHF₂ group on the benzothiazole core.

Experimental Protocol for Structural Verification

To unambiguously assign the ¹³C NMR spectrum of a novel 7-difluoromethoxy substituted benzothiazole, a series of experiments should be performed.

1. Sample Preparation: i. Dissolve 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ii. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube. iii. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

2. NMR Data Acquisition:

  • Instrument: A multinuclear NMR spectrometer with a minimum field strength of 400 MHz (for ¹H) is recommended. A probe capable of ¹⁹F decoupling is highly advantageous.[1]
  • Standard ¹³C{¹H} Spectrum:
  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
  • Parameters:
  • Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds.
  • Number of Scans: 1024 or higher, depending on sample concentration.
  • Rationale: This is the primary experiment to observe all carbon signals. C-F couplings will be visible.
  • Double Decoupled ¹³C{¹H, ¹⁹F} Spectrum:
  • Experiment: Proton and fluorine decoupled ¹³C experiment.
  • Rationale: This experiment simplifies the spectrum by collapsing all C-F multiplets into singlets, confirming the carbon skeleton and aiding in the identification of carbons coupled to fluorine.[2] Specialized hardware may be required.[1]
  • APT or DEPT Spectra:
  • Experiment: Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135, DEPT-90).
  • Rationale: These experiments reveal the number of protons attached to each carbon. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90, only CH signals are observed. Quaternary carbons (including C=O and C-F) are absent in DEPT spectra. This is crucial for distinguishing between protonated and non-protonated aromatic carbons.[6]

Data Interpretation Workflow

The logical process for assigning the spectrum of a 7-difluoromethoxy substituted benzothiazole is outlined below.

Caption: Workflow for ¹³C NMR spectral assignment.

By following this workflow, a researcher can systematically deconstruct the spectral data. The initial ¹H-decoupled spectrum identifies the key -OCHF₂ carbon signal and flags other carbons coupled to fluorine. The DEPT experiments then separate the aromatic signals into CH and quaternary carbons. Finally, by comparing these experimental observations with the predicted shifts based on electronic effects and data from similar compounds, a full and confident assignment of the ¹³C NMR spectrum can be achieved.

References

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

  • Effect of substituents on the 13C NMR chemical shifts of 2‐R‐3‐methylbenzothiazolium quaternary salts and 2‐R‐benzothiazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014). Available at: [Link]

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research. (2018). Available at: [Link]

  • 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available at: [Link]

  • Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications. (2022). Available at: [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

  • Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. (2013). Available at: [Link]

  • Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids. The Royal Society of Chemistry. (2013). Available at: [Link]

  • C13 NMR and X-Nuclei Reference Database. Modgraph. Available at: [Link]

  • Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. JEOL. Available at: [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Molecules. (2022). Available at: [Link]

  • Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Journal of Chemical Information and Modeling. (2023). Available at: [Link]

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences. (2020). Available at: [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. (2020). Available at: [Link]

  • 13C-NMR CHEMICAL SHIFTS OF DIFLUOROMETHYLENE GROUPS. Asahi Garasu Kenkyu Hokoku. (1979). Available at: [Link]

  • Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. ResearchGate. (2018). Available at: [Link]

  • NMR Database for Faster Structural Data. CAS. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Substituted Benzothiazole Derivatives. International Journal of Scientific and Research Publications. (2017). Available at: [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. (2004). Available at: [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. (2013). Available at: [Link]

  • 13C NMR Spectroscopy. Structure Elucidation in Organic Chemistry. (2009). Available at: [Link]

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Physical Chemistry Chemical Physics. (2016). Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. (2020). Available at: [Link]

  • Tables For Organic Structure Analysis. Spectroscopic Methods in Organic Chemistry. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. (2021). Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. (2021). Available at: [Link]

  • 13C NMR spectroscopy. NPTEL. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Brominated Benzothiazoles (EI vs. ESI)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists. Context: Brominated benzothiazoles (BBTs) are critical scaffolds in drug discovery (e.g., Riluzole analogs, antitumor agents) and environmental tracers. Their analysis hinges on distinguishing structural isomers and halogenated patterns.[1]

Executive Summary & Mechanistic Core

In drug development, the brominated benzothiazole moiety presents a unique analytical duality: it is lipophilic enough for membrane permeability yet polar enough (via the thiazole nitrogen) to complicate gas-phase analysis.

This guide compares the two dominant analytical "products" or methodologies available to the researcher: Electron Ionization (GC-EI-MS) versus Electrospray Ionization (LC-ESI-MS/MS) . While GC-EI-MS remains the structural "fingerprinting" standard, LC-ESI-MS/MS has emerged as the superior alternative for high-throughput bioanalysis and metabolite identification in complex matrices.

The "Product": Fragmentation Mechanics

Understanding the fragmentation of BBTs is the prerequisite for method selection. The presence of bromine (


 and 

) creates a distinct 1:1 isotopic doublet in the molecular ion cluster, serving as a self-validating diagnostic tag.
Key Fragmentation Pathways[2]
  • Isotopic Clustering: The molecular ion (

    
     or 
    
    
    
    ) appears as a doublet separated by 2 Da.
  • Thiazole Ring Cleavage: The most energetic pathway involves the loss of HCN (27 Da) from the thiazole ring, often followed by the expulsion of CS (44 Da) or a halogen radical.

  • C-Br Homolysis: In "hard" ionization (EI), the C-Br bond is labile, leading to a prominent

    
     ion. In "soft" ionization (ESI), this bond is often preserved unless high collision energies (CE) are applied.
    
Visualization: Fragmentation Topology

The following diagram maps the disintegration of a representative 2-amino-6-bromobenzothiazole scaffold, contrasting the preservation of the Br-tag against ring destruction.

BBT_Fragmentation Parent Parent Ion [M+H]+ (ESI) or M+. (EI) (m/z ~228/230) Loss_HCN Thiazole Cleavage [M - HCN] (Loss of 27 Da) Parent->Loss_HCN Primary Pathway (Low CE / EI) Loss_Br Dehalogenation [M - Br] (Loss of 79/81 Da) Parent->Loss_Br High Energy / EI (Radical Loss) Loss_CS Ring Disintegration [M - HCN - CS] (Loss of 71 Da Total) Loss_HCN->Loss_CS Secondary Decay Fragment_Phenyl Phenyl Cation (m/z ~90-105) Loss_Br->Fragment_Phenyl Ring Collapse Loss_CS->Fragment_Phenyl Final Degradation

Caption: Proposed fragmentation pathways for 6-bromo-2-aminobenzothiazole. The primary vector involves thiazole ring opening via HCN loss, while direct dehalogenation competes at higher internal energies.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS

This section objectively compares the "Gold Standard" (GC-EI-MS) against the "Modern Alternative" (LC-ESI-MS/MS) for BBT analysis.

Method A: GC-EI-MS (The Structural Fingerprint)

Gas Chromatography coupled with Electron Ionization (70 eV) is the historical standard.

  • Mechanism: High-energy electron bombardment causes extensive fragmentation.

  • Pros: Generates library-searchable spectra (NIST/Wiley); excellent for non-polar, volatile derivatives.

  • Cons: BBTs with polar groups (e.g., -NH2, -OH) require derivatization (silylation/acylation) to prevent peak tailing. Thermal degradation can occur before ionization.

Method B: LC-ESI-MS/MS (The Bioanalytical Workhorse)

Liquid Chromatography with Electrospray Ionization is the preferred alternative for drug metabolism studies (DMPK).

  • Mechanism: Soft ionization generates predominantly

    
     ions. Structural data is obtained via Collision-Induced Dissociation (CID) in a second quadrupole.
    
  • Pros: No derivatization required; handles biological fluids (plasma/urine) directly; high sensitivity (pg/mL range) using Multiple Reaction Monitoring (MRM).

  • Cons: Susceptible to matrix effects (ion suppression); spectra are instrument-dependent (collision energy specific).

Performance Matrix
FeatureGC-EI-MS (Alternative)LC-ESI-MS/MS (Recommended for Bioanalysis)
Analyte Polarity Non-polar / VolatilePolar / Non-volatile / Thermolabile
Sample Prep Complex (Derivatization often needed)Simple (Protein Precipitation/SPE)
Ionization Type Hard (In-source fragmentation)Soft (Requires CID for fragments)
Sensitivity High for pure standardsUltra-high for complex matrices (MRM)
Specificity Spectral Fingerprint (Library match)Precursor

Product Ion transitions
Isomer Resolution High (Chromatographic)Moderate (Depends on column chemistry)

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (Internal Standards and QC checks).

Protocol A: LC-ESI-MS/MS Workflow (Targeted Quantitation)

Best for: Pharmacokinetic studies of brominated benzothiazoles in plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma.

    • Add 150 µL Acetonitrile containing Internal Standard (e.g., deuterated benzothiazole). Causality: Acetonitrile precipitates proteins while solubilizing the lipophilic BBT.

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Inject 5 µL of supernatant.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 mins. Causality: High organic finish ensures elution of the hydrophobic brominated core.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C.

    • MRM Transitions:

      • Quantifier:

        
         [Parent] 
        
        
        
        [Parent - HCN] (e.g., 229
        
        
        202).
      • Qualifier:

        
         [Parent] 
        
        
        
        [Parent - Br] (e.g., 229
        
        
        150).
Protocol B: GC-EI-MS Workflow (Structural ID)

Best for: Impurity profiling and synthesis verification.

  • Derivatization (If polar groups present):

    • Dissolve 1 mg sample in 100 µL Ethyl Acetate.

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins. Causality: Blocks polar -NH/-OH groups, increasing volatility and thermal stability.

  • GC Conditions:

    • Column: HP-5MS (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Settings:

    • Mode: Electron Ionization (70 eV).

    • Scan Range: 50–500 amu.

    • Data Analysis: Look for the 1:1 doublet at molecular weight; confirm loss of 27 Da (HCN).

References

  • BenchChem. (2025).[3][4] In-Depth Analysis of the Mass Spectrometry Data of 6-Bromo-2-hydrazino-1,3-benzothiazole. Retrieved from

  • Prukała, D., et al. (2010).[5] Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Retrieved from

  • Roman Perez, E., et al. (2016).[6] Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology. Retrieved from

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide. Retrieved from

  • Salmona, G., et al. (1984).[7] Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry. Retrieved from

Sources

A Researcher's Guide to High-Performance Liquid Chromatography of Fluorinated Benzothiazole Derivatives: A Comparative Analysis of Retention Behavior

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the chromatographic behavior of fluorinated benzothiazole derivatives is paramount for purification, analysis, and quality control. The strategic introduction of fluorine into the benzothiazole scaffold significantly alters its physicochemical properties, including lipophilicity, which in turn profoundly impacts its retention in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth comparison of the HPLC retention times of several fluorinated benzothiazole derivatives, supported by experimental data, to elucidate the structure-retention relationship. We will delve into the causality behind experimental choices and provide a robust, self-validating protocol for your own investigations.

The Influence of Fluorination on Retention Time: A Comparative Data Analysis

The retention time of a compound in RP-HPLC is primarily governed by its hydrophobicity; more hydrophobic molecules interact more strongly with the nonpolar stationary phase, leading to longer retention times. Fluorine, being the most electronegative element, can have a complex effect on molecular hydrophobicity. While a single fluorine atom can increase lipophilicity, the overall effect is dependent on the number and position of fluorine substituents on the benzothiazole ring system.[1][2]

A study by Wang and Guengerich (2012) provides valuable experimental data on the retention times of a series of 2-aryl-5-fluorobenzothiazole derivatives.[3] This data, presented in Table 1, serves as an excellent case study for understanding the nuances of how substitutions on the 2-aryl moiety influence retention in the context of a 5-fluoro-benzothiazole core.

Table 1: Comparative HPLC Retention Times of 2-Aryl-5-Fluorobenzothiazole Derivatives

Compound Number2-Aryl SubstituentRetention Time (t R , min)
1 4-amino-3-methylphenyl6.04
2 3-methyl-4-nitrosophenyl7.43
3 3-methyl-4-nitrophenyl7.11
4 3,4-dimethoxyphenyl6.55
5 3-hydroxy-4-methoxyphenylNot specified in the primary text
6 4-hydroxylamino-3-methylphenyl6.04

Data extracted from Wang and Guengerich, 2012.[3] The HPLC conditions are detailed in the experimental protocol section below.

From this dataset, we can draw several key observations:

  • Impact of Functional Groups: The nature of the substituent on the 2-aryl ring significantly influences the retention time. For instance, the nitro-substituted compound (3 ) is more retained than the amino-substituted compound (1 ), which is consistent with the general understanding that a nitro group increases hydrophobicity more than an amino group.

  • Oxidation State: Comparing the nitroso (2 ) and nitro (3 ) derivatives, the nitroso compound exhibits a longer retention time. This highlights that subtle changes in the electronic nature and steric profile of the substituent can lead to noticeable differences in chromatographic behavior.

  • Polarity and Hydrogen Bonding: The hydroxylamino-substituted compound (6 ) has the same retention time as the amino-substituted compound (1 ). This suggests that the introduction of the hydroxyl group, which increases polarity and the potential for hydrogen bonding with the mobile phase, counteracts any increase in molecular weight, resulting in a similar overall hydrophobicity in this specific chromatographic system.

Causality Behind Experimental Choices: A Deeper Look at the Protocol

The selection of HPLC parameters is critical for achieving optimal separation and reproducible results. The protocol described below is based on established methods for the analysis of benzothiazole derivatives and is designed to be a robust starting point for your own method development.[3]

Experimental Protocol: RP-HPLC Analysis of Fluorinated Benzothiazole Derivatives

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterValueRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of organic molecules, including benzothiazole derivatives. The specified dimensions and particle size provide a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA mixture of a weak acid in water and an organic solvent like acetonitrile is a common mobile phase for RP-HPLC. The phosphoric acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds. Acetonitrile is a versatile organic modifier that provides good peak shape and is UV transparent at the detection wavelength.
Gradient Elution 30% B for 2 min, then to 65% B over 10 min, then to 30% B over 1 min, and re-equilibrate for 2 min.A gradient elution is employed to effectively separate compounds with a range of polarities. The initial lower concentration of the organic phase allows for the retention of more polar compounds, while the gradual increase in acetonitrile concentration elutes the more hydrophobic compounds in a reasonable timeframe.[3]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good compromise between analysis speed and system pressure.
Injection Volume 10 µLA small injection volume is crucial to prevent band broadening and maintain good peak shape.
Column Temperature 30°CMaintaining a constant column temperature is essential for reproducible retention times. A slightly elevated temperature of 30°C can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection Wavelength 254 nm or as per UV maxima of analytesBenzothiazole derivatives typically exhibit strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, the detection wavelength should be set to the absorbance maximum (λmax) of the specific derivatives being analyzed.[3]

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the fluorinated benzothiazole derivative standards in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard solution to a concentration within the expected linear range of the assay.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflow is summarized in the following diagram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) B Prepare Standard & Sample Solutions A->B C Filter Solutions (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Sample (10 µL) D->E F Run Gradient Elution E->F G Detect at Specified Wavelength F->G H Record Chromatogram G->H I Integrate Peaks & Determine Retention Times H->I J Compare Retention Times I->J

Caption: A streamlined workflow for the HPLC analysis of fluorinated benzothiazole derivatives.

Trustworthiness Through a Self-Validating System

The provided protocol incorporates several elements that contribute to its trustworthiness and ensure the generation of reliable data:

  • System Suitability: Before running any samples, it is crucial to perform a system suitability test. This typically involves injecting a standard solution multiple times to assess parameters like retention time repeatability, peak area precision, and tailing factor. These checks verify that the HPLC system is performing correctly and that the results will be consistent.

  • Internal Standard: For quantitative analysis, the use of an internal standard is highly recommended. An internal standard is a compound with similar chemical properties to the analytes but is not present in the sample. It is added to all standards and samples at a constant concentration. By comparing the peak area ratio of the analyte to the internal standard, any variations in injection volume or system performance can be compensated for, leading to more accurate and precise quantification.

  • Method Validation: For routine analysis, the HPLC method should be fully validated according to ICH guidelines. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). A validated method provides a high degree of assurance in the quality of the analytical data.

By adhering to these principles, researchers can be confident in the integrity of their chromatographic data and make well-informed decisions in their drug development endeavors. The intricate relationship between fluorine substitution and HPLC retention time in benzothiazole derivatives underscores the importance of a systematic and well-reasoned approach to analytical method development.

References

  • Wang, K., & Guengerich, F. P. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology, 25(8), 1740–1751. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

elemental analysis calculation for C8H4BrF2NOS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

The compound with the molecular formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


  presents a specific analytical challenge due to its heteroatomic complexity. It contains seven distinct elements , including a halogen pair (Bromine/Fluorine) and Sulfur.[1] In a drug development context, this profile often corresponds to substituted benzothiazoles or similar heterocyclic scaffolds used in kinase inhibitors.

Standard CHNS combustion often fails to accurately quantify Fluorine due to the formation of stable carbon-fluorine bonds and the potential for


 to attack quartz combustion tubes. Furthermore, Bromine can interfere with standard potentiometric titrations if not sequestered.

This guide compares the two primary methodologies for validating this compound: Automated Combustion Ion Chromatography (CIC) versus the classical Schöniger Oxygen Flask method, providing a definitive protocol for researchers requiring


 purity validation.

Theoretical Framework: The Baseline Calculation

Before any experimental validation, a precise theoretical baseline based on the latest IUPAC atomic weights (2024/2025) is required.

Molecular Formula:



ElementCountAtomic Weight ( g/mol ) [1]Total Mass ContributionTheoretical %
Carbon (C) 812.01196.08834.31%
Hydrogen (H) 41.0084.0321.44%
Bromine (Br) 179.90479.90428.53%
Fluorine (F) 218.99837.99613.57%
Nitrogen (N) 114.00714.0075.00%
Oxygen (O) 115.99915.9995.71%
Sulfur (S) 132.06032.06011.45%
Total MW 280.086 g/mol 100.00%

Critical Insight: The Hydrogen content is extremely low (1.44%). In standard CHNS analysis, a deviation of just 0.1% in absolute mass can result in a relative error of >6%, potentially triggering a false "fail" status.

Comparative Methodology: CIC vs. Schöniger Flask

For a multi-halogenated sulfur compound, standard CHNS analyzers are insufficient. You must choose between high-throughput automation (CIC) and manual precision (Schöniger).

Comparison Matrix
FeatureMethod A: Automated CIC (Recommended) Method B: Schöniger Flask (Classical)
Principle Pyrohydrolytic combustion (

)

Absorption

Ion Chromatography.
Manual combustion in

flask

Liquid absorption

Titration/IC.
Suitability for F Excellent. Handles C-F bond rupture efficiently with pyrohydrolysis.Moderate. Risk of incomplete combustion for polyfluorinated compounds.
Interferences Low.[2] Chromatographic separation resolves

,

, and

peaks distinctively.
High. Co-existence of Br and F requires specific masking agents or separate aliquots.
Sample Req. Low (

mg).
High (

mg).
Throughput High (Automated).Low (Manual, labor-intensive).
Safety High (Closed system).Moderate (Risk of flask over-pressurization).

Experimental Protocol: Automated CIC Workflow

This protocol is designed as a self-validating system . It ensures that if the result fails, the error can be traced to either the sample (purity) or the instrument (calibration), not the method itself.

Phase 1: System Configuration
  • Instrument: Mitsubishi AQF-2100H or Thermo Scientific Dionex (CIC system) [2].

  • Furnace Temp:

    
     (Inlet) / 
    
    
    
    (Outlet).
  • Gas Flow: Ar (Carrier, 200 mL/min),

    
     (Combustion, 400 mL/min).
    
  • Water Supply: 0.5 mL/min (Essential for Pyrohydrolysis:

    
    ).
    
Phase 2: Sample Preparation
  • Homogenization: Grind the sample to a fine powder (<10 µm). Large crystals cause detonation spikes.

  • Weighing: Weigh 2.0–5.0 mg of

    
     into a ceramic boat.
    
  • Additive: Add 10 mg of Tungsten Trioxide (

    
    ) .
    
    • Causality:

      
       acts as a combustion aid to prevent the formation of volatile unoxidized carbon and assists in the quantitative release of Sulfur as 
      
      
      
      [3].
Phase 3: The "Self-Validating" Run Sequence

To ensure trustworthiness, run the sequence in this exact order:

  • Blank: (Empty boat)

    
     Must show 0 ppm.
    
  • CRM (Standard): 4-Fluorobenzoic Acid (Theoretical F: 13.56%).

    • Acceptance: Must be within

      
       absolute.[3]
      
  • Sample (

    
    ):  Run in Triplicate.
    
  • CRM (Post-Run): Re-run standard to check for drift.

Phase 4: Detection (Ion Chromatography)
  • Column: Anion Exchange (e.g., Metrosep A Supp 5).

  • Eluent:

    
     buffer.
    
  • Separation:

    • Fluoride (

      
      ) elutes early (~3-4 min).
      
    • Bromide (

      
      ) elutes mid-run (~8-10 min).
      
    • Sulfate (

      
      ) elutes late (~12-14 min).
      

Visualization: The Decision Logic

The following diagram illustrates the logical flow for analyzing a multi-heteroatom compound, ensuring no interference between the Halogens and Sulfur.

G Start Start: C8H4BrF2NOS Sample Check_Homogeneity Homogenize & Dry (Vacuum, 40°C, 4h) Start->Check_Homogeneity Choose_Method Select Method Check_Homogeneity->Choose_Method Method_Flask Schöniger Flask (Manual) Choose_Method->Method_Flask Alternative Method_CIC Auto CIC (Pyrohydrolysis) Choose_Method->Method_CIC Recommended Analysis_IC Ion Chromatography Separate F-, Br-, SO4-- Method_Flask->Analysis_IC Inject Aliquot Combustion_CIC Combustion @ 1100°C Additive: WO3 + H2O Method_CIC->Combustion_CIC Absorption_CIC Absorb in H2O2 (Oxidizes SO2 -> SO4) Combustion_CIC->Absorption_CIC Absorption_CIC->Analysis_IC Data_Check Check vs Theoretical (±0.4%) Analysis_IC->Data_Check Pass PASS: Publish Data Data_Check->Pass Within Range Fail FAIL: Check Purity (NMR/HPLC) Data_Check->Fail Outside Range

Figure 1: Analytical workflow for multi-halogenated sulfur compounds, prioritizing Pyrohydrolytic Combustion (CIC) for separation of F, Br, and S species.

Data Interpretation & Troubleshooting

The 0.4% Rule

Most high-impact journals (JOC, ACS Central Science) require elemental analysis to be within


  of the theoretical value [4].

Target Ranges for


: 
  • C: 33.91% – 34.71%

  • H: 1.04% – 1.84%

  • Br: 28.13% – 28.93%

  • F: 13.17% – 13.97%

  • S: 11.05% – 11.85%

Common Failure Modes
  • Low Fluorine (<13.1%):

    • Cause: Incomplete combustion of the

      
       moiety or reaction of 
      
      
      
      with silica parts.
    • Fix: Increase water flow in pyrohydrolysis or add

      
       to the boat.
      
  • High Carbon (>34.7%):

    • Cause: Solvent entrapment (e.g., DCM or Ethyl Acetate).

    • Fix: Dry sample at

      
       under high vacuum (
      
      
      
      mbar) for 12 hours. Verify via
      
      
      .[4][3]
  • Low Sulfur:

    • Cause: Adsorption of

      
       on soot particles.
      
    • Fix: Ensure excess

      
       and proper 
      
      
      
      additive usage.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[5] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[6][7] [Link]

  • Analytik Jena. (2025).[8] Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids. Application Note. [Link]

  • Kuveke, R. E. H., et al. (2022).[9] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. [Link][2]

Sources

Safety Operating Guide

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Management of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

As drug development professionals and analytical chemists scale up the synthesis and application of fluorinated and brominated building blocks, the management of their resulting waste streams becomes a critical operational liability. 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is a highly functionalized heterocyclic compound. While its unique structural features—a benzothiazole core, a heavy bromine atom, and a lipophilic difluoromethoxy group—make it highly valuable for medicinal chemistry, these exact features dictate a strict, specialized disposal protocol.

This guide provides the authoritative, step-by-step methodology for the safe handling, segregation, and final destruction of this compound, ensuring compliance with environmental regulations and protecting laboratory infrastructure.

Physicochemical Hazard Profile & Causality

To manage a chemical safely, one must first understand the causality behind its hazards. 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole presents three primary disposal challenges:

  • Aquatic Toxicity (The Benzothiazole Core): Benzothiazole derivatives are notoriously recalcitrant in aquatic environments and are classified as toxic to aquatic life with long-lasting effects[1]. They must never be disposed of via aqueous drain systems, as standard municipal wastewater treatment plants cannot effectively degrade the thiazole ring.

  • Acid Gas Generation (The Halogens): The presence of both bromine and fluorine classifies this compound strictly as Halogenated Organic Waste [2]. If improperly incinerated, these halogens will mineralize into highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF)[3].

  • Dioxin Formation Risk: Halogenated aromatic compounds, when subjected to low-temperature combustion, can undergo structural recombination to form polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs)—some of the most toxic synthetic compounds known.

The Logic of Segregation: Halogenated vs. Non-Halogenated

A critical failure point in many laboratories is the inadvertent mixing of halogenated waste (like 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole) with non-halogenated solvent waste (like acetone or hexane). This must be strictly avoided for two reasons:

  • Thermodynamic Suppression: Halogens act as chemical flame retardants. Introducing them into a non-halogenated waste stream drastically lowers the calorific value (BTU) of the waste. Disposal facilities rely on the high BTU of non-halogenated waste to burn it for energy recovery. Mixing in halogens ruins this stream, forcing the facility to consume supplemental fuel, which exponentially increases disposal costs[4],[5].

  • Infrastructure Corrosion: Non-halogenated waste is often burned in standard industrial boilers. If halogenated compounds are present, the resulting HBr and HF gases will rapidly corrode the unlined steel infrastructure of these boilers[3].

Quantitative Operational Parameters

The following table summarizes the critical quantitative thresholds and parameters that must govern your disposal workflow.

ParameterThreshold / GuidelineOperational Rationale
Halogen Content Threshold > 1% (by volume/weight)Triggers mandatory classification as "Halogenated Waste" to prevent incinerator damage[2].
Max Accumulation Volume 55 Gallons per SAARCRA regulatory limit for standard hazardous waste in a Satellite Accumulation Area (SAA)[5].
Incineration Temperature > 1000°C (1832°F)Required to prevent the de novo synthesis of polyhalogenated dioxins/furans during destruction[3].
Fume Hood Face Velocity ≥ 100 LFMMinimum ventilation required to prevent inhalation of toxic dust or vapors during waste transfer.

Waste Management Workflow & Decision Matrix

WasteManagement Gen Waste Generation 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole Seg Chemical Segregation Analyze Halogen Content Gen->Seg Hal Halogenated Stream (Contains Br, F) Seg->Hal Br, F Present NonHal Non-Halogenated Stream (Reject) Seg->NonHal No Halogens Cont Primary Containment HDPE / PTFE-Lined Glass Hal->Cont Label RCRA Labeling Mark 'Halogenated Organic' Cont->Label Store Satellite Accumulation Max 55 Gal / 6 Months Label->Store Disp High-Temp Incineration >1000°C + Alkaline Scrubbing Store->Disp

Figure 1: Decision matrix and operational workflow for halogenated benzothiazole waste management.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next phase until the validation step of the current phase is confirmed.

Phase 1: Primary Containment Setup
  • Select the Receptacle: Obtain a chemically compatible container. High-Density Polyethylene (HDPE) jerricans or PTFE-lined amber glass bottles are required. Causality: Unlined metal containers must be avoided, as trace moisture can hydrolyze the compound over time, generating micro-amounts of HF/HBr that will etch and breach the metal.

  • Secondary Containment: Place the primary container inside a chemically resistant polyethylene tray capable of holding 110% of the primary container's volume.

  • Validation: Visually inspect the container threads and body for micro-fractures. Confirm the cap features a vented pressure-relief mechanism if co-mixing with volatile solvents.

Phase 2: Transfer and Accumulation
  • PPE Verification: Don nitrile gloves (double-gloving is recommended when handling halogenated organics), tightly fitting safety goggles, and a flame-resistant laboratory coat.

  • Ventilation: Conduct all waste transfers inside a certified chemical fume hood operating at a minimum of 100 LFM.

  • Transfer: Use a dedicated, static-free funnel to transfer liquid waste mixtures, or a clean spatula for solid residues.

  • Sealing: Immediately remove the funnel and cap the container tightly. Never leave a funnel resting in a waste container.

  • Validation: Perform a dry wipe test on the exterior of the container to ensure no chemical residue was deposited on the outside during transfer.

Phase 3: Labeling and Documentation
  • Attachment: Affix a standard Hazardous Waste Label to the container before the first addition of waste[2].

  • Nomenclature: Explicitly write "2-Bromo-7-(difluoromethoxy)benzo[d]thiazole" on the label. Do not use abbreviations, acronyms, or structural formulas[6].

  • Hazard Identification: Check the boxes for "Toxic" and "Halogenated". Explicitly note the presence of Bromine and Fluorine.

  • Validation: Verify that the accumulation start date is clearly written in indelible ink.

Phase 4: Final Disposal via Incineration Hand-off
  • Scheduling: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department or licensed hazardous waste contractor well before the 6-month accumulation limit is reached[2].

  • Chain of Custody: Ensure the waste manifest specifies routing to a facility equipped for high-temperature halogenated destruction.

  • The Chemistry of Final Destruction: At the disposal facility, the compound will be injected into a rotary kiln incinerator operating above 1000°C with a residence time of >2 seconds[3]. This extreme thermal environment shatters the benzothiazole ring and prevents dioxin formation. The resulting exhaust gas (containing CO2, H2O, HBr, HF, and SO2) is immediately routed through a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the acid gases into harmless salts (NaBr, NaF, Na2SO4) before atmospheric release[3].

References

  • "SAFETY DATA SHEET - TCI Chemicals", TCI Chemicals.
  • "Hazardous Waste Disposal Guide - Research Safety", Northwestern University.
  • "Standards for Owners and Operators of Hazardous Waste Incinerators and Burning of Hazardous Wastes in Boilers and Industrial Furnaces", Environmental Protection Agency (EPA).
  • "Hazardous Waste Guide", UTIA Safety Office.
  • "Hazardous & Regulated Waste Management Guide", Western Kentucky University.
  • "Hazardous Waste Disposal Guide", NSWAI.

Sources

Personal protective equipment for handling 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Assessment

Compound Identity:

  • Chemical Name: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

  • Chemical Class: Halogenated Heteroaromatic / Fluorinated Benzothiazole

  • Physical State (Predicted): Off-white to pale yellow solid (based on structural analogs like 2-chloro-5-(difluoromethoxy)benzo[d]thiazole).

Risk Profile (Read-Across Toxicology): As a specialized R&D intermediate, specific toxicological data for this exact isomer is likely limited. Therefore, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of the parent scaffold (benzothiazole) and its functional groups (bromine, difluoromethoxy).

Functional GroupAssociated Hazard Potential
Benzothiazole Core Acute Toxicity: Many derivatives exhibit acute oral and dermal toxicity (Category 3 or 4).[1] Irritation: Known to cause skin, eye, and respiratory irritation (STOT SE 3).[2]
C-2 Bromine Reactivity: Enhances electrophilicity at the C-2 position. Potential sensitizer.[3] Environmental: Persistent organic pollutant potential.
Difluoromethoxy (-OCHF₂) Lipophilicity: Significantly increases membrane permeability, potentially enhancing systemic absorption of the toxic core. Metabolic Stability: Resists oxidative metabolism, prolonging biological half-life.

GHS Classification (Conservative Estimate for R&D):

  • Signal Word: WARNING

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[2][4][5][6]

  • H319: Causes serious eye irritation.[1][2][4][5][6][7]

  • H335: May cause respiratory irritation.[2][4][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling. The "Precautionary Principle" applies: treat the compound as a potent bioactive agent until proven otherwise.

Protection ZoneEquipment StandardOperational Logic
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Backup: N95 or P100 particulate respirator if handling open powder outside a hood (NOT recommended).The difluoromethoxy group increases volatility compared to non-fluorinated analogs. Dust inhalation must be strictly prevented.[1][2][3][4][6][7][8]
Ocular Chemical Splash Goggles (ANSI Z87.1 or EN 166).Safety glasses are insufficient due to the potential for fine dust migration or solution splashing.
Dermal (Hands) Double Gloving Strategy: Inner: Nitrile (4 mil). Outer: Nitrile (4–8 mil) or Neoprene.Halogenated heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough" buffer.
Dermal (Body) Lab Coat: 100% Cotton or Nomex (Fire Resistant). Apron: Chemical-resistant apron for scale-up (>5g).Synthetic blends can melt onto skin if a fire occurs. The apron protects against splashes during liquid extraction.

Operational Handling Protocol

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the septum and bottle integrity. Do not open if crystalline residue is visible on the outside of the bottle.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). The C-Br bond can be light-sensitive; ensure the container is amber or foil-wrapped.

  • Segregation: Keep away from strong oxidizing agents and strong bases (which may hydrolyze the difluoromethoxy group or displace the bromine).

Phase 2: Weighing & Solubilization
  • Location: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersion.

  • Solvent Choice: The compound is predicted to be soluble in DMSO, DMF, DCM, and Ethyl Acetate.

    • Note: Avoid protic solvents (methanol/ethanol) if using strong bases in subsequent steps to prevent nucleophilic aromatic substitution at the C-2 position.

Phase 3: Reaction Setup
  • Glassware: Use oven-dried glassware. Moisture can degrade the compound or interfere with metal-catalyzed cross-couplings (e.g., Suzuki/Buchwald) often performed on this scaffold.

  • Temperature Control: If heating >50°C, use a reflux condenser. The difluoromethoxy group is generally stable, but thermal decomposition can release HF traces under extreme acidic conditions.

Emergency Response Procedures

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash: 15 mins with soap/water.[3][9] Do NOT use alcohol. Alcohol increases skin permeability, potentially driving the lipophilic fluorinated compound deeper into the dermis.
Eye Contact Flush: 15 mins at eyewash station.[2][3] Hold eyelids open.Immediate dilution is critical to prevent corneal damage from the basic nitrogen heterocycle.
Spill (Solid) Wet Wipe: Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Dry sweeping generates aerosols. Wetting suppresses the dust cloud.
Fire Extinguish: CO₂, Dry Chemical, or Foam.[2][3][4][5] Avoid Water Jet. Burning halogenated compounds release toxic HBr, HF, and SOx gases. Water jets spread the chemical.

Decision Logic for Handling Unknown/Novel Intermediates

The following diagram outlines the decision-making process for selecting PPE and handling procedures for R&D compounds like 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole where specific SDS data may be sparse.

SafetyWorkflow Start New Compound Received: 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole CheckSDS Specific SDS Available? Start->CheckSDS AnalyzeStructure Analyze Structure (SAR) CheckSDS->AnalyzeStructure No / Limited Data DeterminePPE Define PPE Level: Level 2 (Hood + Double Glove) CheckSDS->DeterminePPE Yes (Rare) IdentifyHazards Identify Functional Group Hazards: 1. Benzothiazole (Tox/Irritant) 2. Bromine (Reactivity) 3. OCHF2 (Lipophilicity/HF Risk) AnalyzeStructure->IdentifyHazards IdentifyHazards->DeterminePPE Handling Execute Handling Protocol DeterminePPE->Handling Disposal Disposal: Halogenated Waste Handling->Disposal

Figure 1: Risk Assessment Workflow for Handling Specialized Halogenated Heterocycles.

Waste Disposal & Environmental Compliance

  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, hexane) if your facility separates them, as the high cost of halogenated waste disposal dictates strict segregation.

  • Labeling: Clearly label as "Contains Fluorine and Bromine - Potential HF/HBr generation on combustion."

  • Prohibition: Never dispose of down the drain. The benzothiazole core is toxic to aquatic life (H411/H412).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzothiazole. PubChem.[10] Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for 2-Chlorobenzothiazole (Analog). ECHA.[10] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.